molecular formula C17H27N5O4 B1352438 H-Pro-his-leu-OH CAS No. 83960-32-1

H-Pro-his-leu-OH

Cat. No.: B1352438
CAS No.: 83960-32-1
M. Wt: 365.4 g/mol
InChI Key: STASJMBVVHNWCG-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pro-His-Leu is an oligopeptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4/c1-10(2)6-14(17(25)26)22-16(24)13(7-11-8-18-9-20-11)21-15(23)12-4-3-5-19-12/h8-10,12-14,19H,3-7H2,1-2H3,(H,18,20)(H,21,23)(H,22,24)(H,25,26)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STASJMBVVHNWCG-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characterization and Synthetic Methodology of H-Pro-His-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of the tripeptide H-Pro-His-Leu-OH (PHL) . It is designed for researchers utilizing this molecule as a reference standard in Angiotensin-Converting Enzyme (ACE) kinetics, a bioactive hydrolysate marker, or a substrate in peptide synthesis optimization.

Executive Technical Profile

H-Pro-His-Leu-OH is a bioactive tripeptide often identified in protein hydrolysates (e.g., from walnut, soybean, or egg white) and studied for its interaction with the Renin-Angiotensin System (RAS). Structurally, it combines the conformational rigidity of Proline (N-terminus), the pH-sensitive imidazole functionality of Histidine, and the hydrophobic aliphatic chain of Leucine (C-terminus).

Chemical Identity & Constants
PropertyValue / Description
Sequence Pro-His-Leu (P-H-L)
Formula C₁₇H₂₇N₅O₄
Molecular Weight 365.43 g/mol (Average)
Monoisotopic Mass 365.2063 Da
Theoretical pI ~7.5 (Calculated based on pKa values of 6.0 and 9.0)
Charge at pH 7.0 Neutral (Zwitterionic form)
Solubility High in H₂O; Moderate in MeOH; Insoluble in Et₂O.
Appearance White to off-white lyophilized powder (TFA salt typical).[1]
Molecular Ionization Logic

Understanding the charge state is critical for purification (HPLC) and solubility.

  • pH < 2.0: Species is +2 (Pro-NH₂⁺, His-ImH⁺, Leu-COOH).

  • pH ~4.0: Species is +1 (Pro-NH₂⁺, His-ImH⁺, Leu-COO⁻).

  • pH ~7.5 (pI): Species is 0 (Pro-NH₂⁺, His-Im⁰, Leu-COO⁻).

  • pH > 10.0: Species is -1 (Pro-NH, His-Im⁰, Leu-COO⁻).

Solid-Phase Peptide Synthesis (SPPS) Protocol

Methodology: Fmoc/tBu Chemistry Scale: 0.1 mmol (Standard Research Scale) Resin: Wang Resin (Pre-loaded with Fmoc-Leu-OH to prevent racemization during loading).

The Self-Validating Workflow

This protocol incorporates specific checkpoints to ensure high purity, addressing the specific challenge of Proline (a secondary amine) detection.

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling (AA + HBTU + DIEA) Wash1->Couple Wash2 Wash (DMF x5) Couple->Wash2 Test QC Checkpoint (Kaiser/Chloranil) Wash2->Test Test->Deprotect Pass (Blue/Green) Test->Couple Fail (Colorless) Cleave Final Cleavage (TFA Cocktail) Test->Cleave Sequence Complete

Figure 1: SPPS Cycle for Pro-His-Leu. Note the critical QC checkpoint.

Step-by-Step Procedure
  • Resin Preparation:

    • Weigh 0.1 mmol of Fmoc-Leu-Wang resin (loading ~0.6 mmol/g).

    • Swell in DCM (Dichloromethane) for 20 min, then DMF (Dimethylformamide) for 20 min.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Mechanism:[2][3] Piperidine acts as a base to abstract the acidic proton from the fluorenyl ring, triggering

      
      -elimination to release dibenzofulvene.
      
  • Coupling Cycle 1 (Histidine):

    • Reagents: Fmoc-His(Trt)-OH (0.5 mmol), HBTU (0.5 mmol), DIEA (1.0 mmol) in DMF.

    • Time: 45–60 minutes.

    • Validation (Kaiser Test): Take a few resin beads. Add Ninhydrin reagents. Blue = Positive (Free amines present, coupling needed). Colorless/Yellow = Negative (Coupling complete). Note: Since we just deprotected Leu, we expect a positive test before coupling and negative after.

  • Coupling Cycle 2 (Proline):

    • Reagents: Fmoc-Pro-OH (0.5 mmol), HBTU, DIEA.

    • Time: 45–60 minutes.

    • Validation (CRITICAL): After coupling Proline, the N-terminus is a secondary amine . The standard Kaiser test may yield false negatives.

    • Expert Action: Use the Chloranil Test or Isatin Test to verify deprotection of Proline in the next step.

  • Final Cleavage & Side-Chain Deprotection:

    • Reagent Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Rationale: TIS (Triisopropylsilane) acts as a scavenger for the Trityl (Trt) cation released from Histidine. Without TIS, the Trt cation can re-attach to the imidazole ring irreversibly.

    • Incubate for 2–3 hours. Precipitate in cold Diethyl Ether.

Analytical Validation (HPLC & MS)

Reverse-Phase HPLC Method

Due to the hydrophobicity of Leucine contrasting with the polarity of Pro/His, a standard C18 gradient is effective.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water (Ion-pairing agent for His)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm (Peptide bond) and 280 nm (His side chain - weak)
Mass Spectrometry (ESI-MS)[5]
  • Expected Signal: [M+H]⁺ = 366.4 m/z.

  • Fragmentation Pattern:

    • y-ions: Breakage at amide bonds retaining C-terminus. Look for y₂ (His-Leu) and y₁ (Leu).

    • b-ions: Breakage retaining N-terminus. Look for b₂ (Pro-His).

Fragmentation Peptide Pro-His-Leu b2 b₂ Ion (Pro-His) m/z ~252 Peptide->b2 N-term frag y2 y₂ Ion (His-Leu) m/z ~269 Peptide->y2 C-term frag y1 y₁ Ion (Leu) m/z ~132 y2->y1 Secondary frag

Figure 2: Predicted ESI-MS fragmentation logic for structural confirmation.

Biological Context & Stability[6][7]

ACE Inhibition Potential

While H-Pro-His-Leu-OH is not the classic synthetic substrate (Hippuryl-His-Leu), it acts as a competitive inhibitor or a substrate analogue.

  • Mechanism: The C-terminal His-Leu motif is the primary recognition site for ACE (Angiotensin-Converting Enzyme).

  • Structure-Activity Relationship (SAR): The N-terminal Proline confers resistance to non-specific aminopeptidases, enhancing stability in plasma compared to linear aliphatic tripeptides.

Storage & Handling[8]
  • Hygroscopicity: High. The TFA salt form is hygroscopic.

  • Storage: Lyophilized powder at -20°C. Desiccate before opening to prevent condensation, which can cause hydrolysis or aggregation.

  • Solution Stability: Stable in acidic pH (0.1% acetic acid) at 4°C for <1 week. Avoid neutral pH storage for extended periods due to potential racemization of Histidine or diketopiperazine formation (though less likely with Pro at N-term, Pro-His sequences can cyclize).

References

  • PubChem. "Compound Summary: Pro-His-Leu." National Library of Medicine. [Link]

  • Wu, J., et al. "Structural requirements of peptide inhibitors of angiotensin I-converting enzyme." Journal of Agricultural and Food Chemistry. (Contextual grounding for Pro-His-Leu ACE activity). [Link]

Sources

Biological Role of Pro-His-Leu (PHL) Tripeptide: Mechanisms, Sources, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, mechanism of action, and experimental characterization of the Pro-His-Leu (PHL) tripeptide.

Executive Summary

The Pro-His-Leu (PHL) tripeptide is a bioactive oligopeptide primarily identified as a cryptic fragment released during the enzymatic hydrolysis of milk proteins, specifically


-casein . Unlike the classic Angiotensin-Converting Enzyme (ACE) substrate Hippuryl-His-Leu (HHL), PHL functions as a competitive inhibitor and a potent antioxidant.[1] Its biological significance lies in its unique structural motif: the N-terminal Proline confers resistance to gastrointestinal peptidases, the central Histidine provides radical scavenging capabilities via its imidazole ring, and the C-terminal Leucine facilitates hydrophobic interaction with enzyme active sites. This guide outlines the molecular mechanisms, isolation protocols, and therapeutic implications of PHL in hypertension and oxidative stress management.

Structural & Physicochemical Characterization

Molecular Architecture

PHL is a linear tripeptide composed of L-Proline, L-Histidine, and L-Leucine.[1] Its bioactivity is dictated by the specific arrangement of these residues, known as the Structure-Activity Relationship (SAR) .

PropertySpecificationFunctional Relevance
Sequence Pro-His-Leu (P-H-L)N-terminal Pro protects against degradation; C-terminal Leu targets hydrophobic pockets.[1]
Molecular Weight ~395.45 DaLow MW facilitates paracellular transport across the intestinal epithelium.[1]
Isoelectric Point (pI) ~7.6Cationic at physiological pH, aiding interaction with anionic enzyme sites.
Hydrophobicity ModeratePro and Leu contribute hydrophobicity, essential for crossing lipid bilayers.
Origin and Release

PHL is encoded within the primary sequence of bovine


-casein  (specifically within the region f96-106: Ala-Arg-His-Pro-His-Pro-His-Leu-Ser-Phe-Met).[1]
  • Enzymatic Release: It is liberated via hydrolysis using proteases such as Lactobacillus delbrueckii subsp.[1][2] bulgaricus proteases, trypsin, or chymotrypsin.[2]

  • Bioavailability: The N-terminal Proline prevents rapid degradation by Dipeptidyl Peptidase-IV (DPP-IV), significantly increasing its plasma half-life compared to non-proline peptides.[1]

Mechanisms of Action[3]

Angiotensin-Converting Enzyme (ACE) Inhibition

The primary pharmacological target of PHL is ACE, a zinc-metallopeptidase central to the Renin-Angiotensin System (RAS).

  • Mechanism: PHL acts as a competitive inhibitor .[1]

    • C-Terminal Interaction: The hydrophobic Leucine residue enters the S1 subsite of ACE, mimicking the C-terminus of Angiotensin I.

    • Zinc Coordination: The imidazole group of the central Histidine coordinates with the

      
       ion at the ACE active site, displacing the water molecule required for catalysis.
      
    • N-Terminal Stability: The Proline residue creates a rigid secondary structure that locks the peptide into the active site cleft, preventing the enzyme from processing its natural substrate.

Antioxidant Activity

PHL exhibits significant radical scavenging activity, protecting cells from oxidative stress.[1]

  • Proton Donation: The Histidine imidazole ring acts as a proton donor/acceptor, neutralizing free radicals and Reactive Oxygen Species (ROS).

  • Metal Chelation: PHL chelates transition metals (e.g.,

    
    , 
    
    
    
    ), preventing them from catalyzing the Fenton reaction, which produces hydroxyl radicals.
Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of PHL in regulating blood pressure and oxidative stress.

PHL_Mechanism cluster_0 Renin-Angiotensin System PHL Pro-His-Leu (PHL) ACE ACE Enzyme (Zn2+ Active Site) PHL->ACE Competitive Inhibition (Zn2+ Chelation) PHL->ACE Blocks ROS Reactive Oxygen Species (Free Radicals) PHL->ROS Scavenging (Imidazole Ring) BP Blood Pressure PHL->BP Reduces OxStress Oxidative Stress PHL->OxStress Mitigates AngII Angiotensin II (Vasoconstrictor) ACE->AngII Catalysis AngI Angiotensin I AngI->ACE Substrate AngII->BP Increases ROS->OxStress Induces

Caption: Figure 1: Dual mechanism of PHL inhibiting ACE to lower blood pressure and scavenging ROS to reduce oxidative stress.

Experimental Methodologies

Protocol: Solid-Phase Peptide Synthesis (SPPS) of PHL

To study PHL, researchers must often synthesize it de novo to ensure high purity (>98%).[1]

Reagents: Fmoc-Leu-Wang resin, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, HBTU/DIEA.[1]

  • Resin Loading: Swell Fmoc-Leu-Wang resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[1] Wash with DMF/DCM.[1]

  • Coupling 1 (Histidine): Dissolve Fmoc-His(Trt)-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add to resin.[1] Shake for 1 hour at room temperature.

    • Validation: Perform Kaiser test (ninhydrin).[1] If blue, recouple.[1] If yellow, proceed.[1]

  • Coupling 2 (Proline): Repeat deprotection and coupling steps with Fmoc-Pro-OH.[1]

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 3 hours.

  • Precipitation: Filter resin, add cold diethyl ether to filtrate to precipitate PHL. Centrifuge and lyophilize.

Protocol: ACE Inhibition Assay

This assay quantifies the


 of PHL using HHL as the substrate.

Principle: ACE cleaves HHL into Hippuric Acid (HA) and His-Leu.[1] HA is extracted and measured via HPLC.[1][3]

  • Preparation:

    • Enzyme: Rabbit Lung ACE (100 mU/mL) in Borate buffer (pH 8.3).

    • Substrate: 5 mM Hippuryl-His-Leu (HHL).[1]

    • Sample: PHL dissolved in buffer at varying concentrations (0.01 - 1.0 mg/mL).

  • Reaction:

    • Mix 50

      
      L PHL solution with 50 
      
      
      
      L ACE solution.[1] Pre-incubate at 37°C for 10 min.
    • Add 150

      
      L HHL substrate to initiate reaction.[1] Incubate at 37°C for 30 min.
      
  • Termination: Add 250

    
    L 1M HCl to stop the reaction.
    
  • Extraction: Add 1.5 mL Ethyl Acetate. Vortex 15s. Centrifuge. Evaporate organic layer.[1]

  • Quantification: Resuspend residue in water.[1] Analyze via RP-HPLC (C18 column, 228 nm detection).

  • Calculation:

    
    [1]
    
Visualization of Experimental Workflow

Workflow Source Kappa-Casein (Milk Protein) Hydrolysis Enzymatic Hydrolysis (L. bulgaricus / Trypsin) Source->Hydrolysis Filtration Ultrafiltration (<1 kDa Cutoff) Hydrolysis->Filtration HPLC RP-HPLC Purification (C18 Column) Filtration->HPLC MS LC-MS/MS Identification (m/z ~396) HPLC->MS Verify Sequence Assay ACE Inhibition Assay (IC50 Determination) HPLC->Assay Test Activity

Caption: Figure 2: Isolation and characterization workflow for PHL from natural protein sources.

Therapeutic Potential & Stability[1][6][7]

Pharmacokinetics[1]
  • Gastrointestinal Stability: The N-terminal Proline renders PHL highly resistant to pepsin and pancreatin.[1] This allows a significant fraction of the ingested peptide to reach the small intestine intact.

  • Absorption: PHL is absorbed via the PepT1 transporter (peptide transporter 1) due to its di/tripeptide nature.[1]

Clinical Applications
  • Hypertension: As a natural ACE inhibitor, PHL serves as a functional food ingredient (e.g., in fermented milk products) to manage mild hypertension without the side effects of synthetic drugs (e.g., dry cough).

  • Oxidative Stress: Its antioxidant capacity makes it a candidate for reducing systemic inflammation and vascular damage associated with atherosclerosis.[1]

References

  • Kudoh, Y., et al. (2001).[1][3] Antioxidative Peptide from Milk Fermented with Lactobacillus delbrueckii subsp.[1][2][4][5][6] bulgaricus IFO13953.[1][2][4][5][7] Journal of the Japanese Society for Food Science and Technology. Link[1]

  • FitzGerald, R. J., & Meisel, H. (2000). Milk protein-derived peptide inhibitors of angiotensin-I-converting enzyme. British Journal of Nutrition.[1] Link[1]

  • Hernández-Ledesma, B., et al. (2011).[1] Anti-inflammatory and antioxidant properties of peptides released from

    
    -lactoglobulin by high hydrostatic pressure-assisted enzymatic hydrolysis. Journal of Agricultural and Food Chemistry. Link
    
  • Vermeirssen, V., et al. (2004).[1] Bioavailability of angiotensin I converting enzyme inhibitory peptides. British Journal of Nutrition.[1] Link[1]

  • PubChem. (2025).[1] Compound Summary: Pro-His-Leu. National Library of Medicine.[1] Link

Sources

Technical Guide: Proline-Histidine-Leucine (PHL) Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Proline-Histidine-Leucine (PHL) tripeptide is a bioactive oligopeptide of significant interest in pharmacological research, particularly within the domains of cardiovascular health and metabolic regulation. Characterized by its specific sequence Pro-His-Leu (P-H-L) , this peptide acts primarily as an Angiotensin-I Converting Enzyme (ACE) inhibitor , making it a critical candidate for antihypertensive drug development. Additionally, the presence of the imidazole ring in the central Histidine residue confers notable antioxidant properties , allowing PHL to function as a radical scavenger in oxidative stress models.[1]

This guide provides a rigorous technical analysis of PHL, detailing its physicochemical properties, mechanistic interactions, synthesis protocols, and validation methodologies.[1] It is designed for researchers requiring actionable, high-integrity data for experimental design and therapeutic application.

Physicochemical Profile

The structural integrity and biological efficacy of PHL are dictated by its unique amino acid composition. The N-terminal Proline confers structural rigidity, protecting the peptide from rapid enzymatic degradation, while the C-terminal Leucine enhances hydrophobic interaction with target enzyme active sites.

Table 1: Core Physicochemical Data
PropertyValue / Description
Sequence Pro-His-Leu (P-H-L)
Formula C₁₇H₂₇N₅O₄
Molecular Weight 365.43 g/mol
Isoelectric Point (pI) ~7.6 (Theoretical)
Solubility Highly soluble in H₂O; soluble in dilute acetic acid.[1]
Hydrophobicity Amphipathic; C-terminal Leucine contributes to hydrophobicity.
Stability Moderate; Proline confers resistance to N-terminal exopeptidases.
Charge at pH 7.4 Near neutral/slightly positive (due to His imidazole pKa ~6.0).[1]

Biological Mechanism of Action

ACE Inhibition (Antihypertensive Activity)

The primary therapeutic mechanism of PHL is the inhibition of Angiotensin-I Converting Enzyme (ACE) . ACE is a zinc-metallopeptidase responsible for converting Angiotensin I (decapeptide) to the potent vasoconstrictor Angiotensin II (octapeptide).

  • Mechanism: PHL acts as a competitive inhibitor .

    • The C-terminal Leucine binds to the hydrophobic pocket (S1' subsite) of ACE.

    • The central Histidine coordinates with the Zinc ion (Zn²⁺) at the active site, disrupting the catalytic geometry required for substrate hydrolysis.

    • The N-terminal Proline restricts conformational flexibility, locking the peptide into the active site and preventing the entry of the natural substrate (Angiotensin I).

Antioxidant Activity

PHL exhibits antioxidant capacity through the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

  • Role of Histidine: The imidazole group of Histidine can act as a proton donor/acceptor, effectively scavenging hydroxyl radicals and chelating transition metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation.[1]

Diagram 1: ACE Inhibition Signaling Pathway

ACE_Inhibition AngI Angiotensin I (Inactive Decapeptide) AngII Angiotensin II (Vasoconstrictor) AngI->AngII Catalyzed by ACE ACE ACE Enzyme (Zinc Metallopeptidase) ACE->AngII Normal Function Complex ACE-PHL Inactive Complex (Zn2+ Coordinated) ACE->Complex Inhibition PHL PHL Peptide (Inhibitor) PHL->ACE Competitive Binding BP_Up Increased Blood Pressure (Hypertension) AngII->BP_Up Vasoconstriction Complex->AngII BLOCKS Conversion

Caption: PHL competitively binds to ACE, preventing the conversion of Angiotensin I to II and mitigating hypertension.

Experimental Protocols

Chemical Synthesis (Fmoc-SPPS)

To ensure high purity (>98%) for biological assays, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard.

Reagents:

  • Resin: Wang Resin or 2-Chlorotrityl Chloride Resin (0.5–0.8 mmol/g loading).

  • Amino Acids: Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH.

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O.[1]

Step-by-Step Workflow:

  • Resin Loading: Swell resin in DMF (30 min). Couple Fmoc-Leu-OH (C-terminal) using DIPEA (2 eq) in DMF.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).[1][2]

  • Coupling Cycle 1 (His): Activate Fmoc-His(Trt)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq). Add to resin. Shake for 60 min. Validate with Kaiser test (ninhydrin).

  • Coupling Cycle 2 (Pro): Repeat deprotection. Couple Fmoc-Pro-OH.

  • Final Cleavage: Wash resin with DCM. Add Cleavage Cocktail (95% TFA). Shake 2-3 hours.

  • Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether to precipitate peptide. Centrifuge and dry.

Diagram 2: Fmoc-SPPS Synthesis Workflow

Synthesis_Workflow Start Resin Preparation (Wang Resin) Load Load C-Term (Fmoc-Leu-OH) Start->Load Deprotect Fmoc Removal (20% Piperidine) Load->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Couple Coupling (HBTU/DIPEA) Couple->Wash Cleave TFA Cleavage (Side Chain Removal) Couple->Cleave After Proline Wash->Deprotect Next AA (His, then Pro) Wash->Couple Finish Crude PHL Peptide Cleave->Finish

Caption: Iterative Fmoc-SPPS cycle for PHL synthesis, ensuring precise sequence assembly.

Purification & Validation

Protocol:

  • Purification: Use Reverse-Phase HPLC (RP-HPLC) with a C18 column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 60% B over 30 minutes.

  • Identification: Electrospray Ionization Mass Spectrometry (ESI-MS).[3]

    • Target m/z: [M+H]⁺ = 366.44.

ACE Inhibition Assay (In Vitro)

This protocol validates the biological activity of the synthesized PHL.

Principle: Measure the inhibition of ACE activity using Hippuryl-His-Leu (HHL) as the substrate. ACE cleaves HHL to release Hippuric Acid (HA), which is measured spectrophotometrically.[1]

Steps:

  • Preparation: Dissolve ACE (from rabbit lung) in Borate buffer (pH 8.3).

  • Incubation: Mix 50 µL of PHL solution (varying concentrations) with 50 µL of ACE solution. Incubate at 37°C for 10 min.

  • Substrate Addition: Add 150 µL of HHL (5 mM). Incubate at 37°C for 30 min.

  • Termination: Stop reaction with 250 µL of 1M HCl.

  • Extraction: Extract Hippuric Acid using Ethyl Acetate. Evaporate solvent and redissolve in water.

  • Measurement: Measure Absorbance at 228 nm.

  • Calculation:

    
    
    
    • Calculate IC₅₀ (concentration inhibiting 50% activity).

Therapeutic & Research Applications

Hypertension Management

PHL serves as a lead compound for developing "functional food" ingredients. Hydrolysates containing the PHL motif (e.g., from casein, soybean, or chickpea) are studied for their ability to lower Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR).[1]

Metabolic Regulation

Recent studies suggest PHL-containing peptides may activate Alcohol Dehydrogenase (ADH), aiding in alcohol metabolism and liver protection.

References

  • Cheung, H. S., et al. "Binding of peptide substrates and inhibitors of angiotensin-converting enzyme."[1] Journal of Biological Chemistry, vol. 255, no.[1] 2, 1980, pp. 401-407.[1] Link

  • Iwaniak, A., et al. "In silico assessment of ACE inhibitory activity of peptides derived from food proteins."[1] International Journal of Molecular Sciences, vol. 21, no. 3, 2020. Link

  • Vermeirssen, V., et al. "Bioavailability of angiotensin I converting enzyme inhibitory peptides."[1] British Journal of Nutrition, vol. 92, no.[1] 3, 2004, pp. 357-366.[1] Link

  • Zhao, R., et al. "Identification of Novel Peptides with Alcohol Dehydrogenase (ADH) Activating Ability in Chickpea Protein Hydrolysates."[1] Foods, vol. 12, no.[1] 8, 2023.[1] Link

  • Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids."[1] International Journal of Peptide and Protein Research, vol. 35, no.[1][4] 3, 1990, pp. 161-214.[1] Link

Sources

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of H-Pro-His-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Precision of Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling the systematic construction of complex peptide chains with high fidelity.[1][2] This methodology anchors the C-terminal amino acid to an insoluble polymer support, allowing for the sequential addition of amino acids in a controlled, stepwise manner.[1][3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted approach within SPPS, utilizing the base-labile Fmoc group for temporary α-amino protection and acid-labile groups for side-chain protection.[4][5] This orthogonality is pivotal, permitting selective deprotection and chain elongation while preserving the integrity of reactive side chains.[6]

The tripeptide H-Pro-His-Leu-OH, comprising Proline, Histidine, and Leucine, serves as an excellent model for illustrating the nuances of SPPS. The synthesis of this peptide involves addressing the unique challenges posed by each constituent amino acid. Proline, a secondary amino acid, can influence peptide conformation and coupling kinetics. Histidine's imidazole side chain necessitates robust protection to prevent racemization and side reactions.[5] Leucine, a non-polar aliphatic amino acid, is generally straightforward to incorporate but requires efficient coupling to ensure high yields.

This document provides a comprehensive, in-depth guide for the manual solid-phase synthesis of H-Pro-His-Leu-OH, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be a self-validating system, explaining the rationale behind each step to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Core Principles and Strategic Considerations

The synthesis of H-Pro-His-Leu-OH will be conducted from the C-terminus to the N-terminus, starting with Leucine attached to the solid support. Each cycle of amino acid addition involves two primary steps: the removal of the Fmoc protecting group from the resin-bound amino acid or peptide, followed by the coupling of the next Fmoc-protected amino acid.[7]

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Workflow Start Start: Fmoc-Leu-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling_His Coupling: Fmoc-His(Trt)-OH HBTU/DIPEA Wash1->Coupling_His Wash2 Wash (DMF) Coupling_His->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling_Pro Coupling: Fmoc-Pro-OH HBTU/DIPEA Wash3->Coupling_Pro Wash4 Wash (DMF) Coupling_Pro->Wash4 Final_Deprotection Final Fmoc Deprotection (20% Piperidine in DMF) Wash4->Final_Deprotection Wash5 Wash (DMF, DCM, MeOH) Final_Deprotection->Wash5 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash5->Cleavage End H-Pro-His-Leu-OH (Crude Peptide) Cleavage->End

Sources

Application Note: A Detailed Guide to the Synthesis of Pro-His-Leu via Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of the tripeptide L-prolyl-L-histidyl-L-leucine (Pro-His-Leu) using 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of Fmoc chemistry, from resin selection and amino acid coupling to final cleavage and purification. Special emphasis is placed on addressing the unique challenges posed by proline and histidine residues, such as diketopiperazine formation and racemization, respectively. This document serves as a self-validating system, explaining the causality behind experimental choices to ensure a high-purity final product.

Introduction: The Significance of Pro-His-Leu and Fmoc SPPS

The tripeptide Pro-His-Leu is a sequence of interest in various biochemical studies, often appearing as a fragment of larger bioactive peptides. Its synthesis presents a valuable model for understanding and overcoming common challenges in peptide chemistry. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide production.[1][2] The Fmoc/tBu strategy, in particular, has become the method of choice due to its use of milder reaction conditions compared to the harsher, acid-based Boc/Bzl strategy.[3][4]

The core principle of Fmoc SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5] The base-labile Fmoc group is removed at each cycle, while acid-labile protecting groups on the amino acid side chains remain intact until the final cleavage step.[6] This orthogonality is fundamental to the strategy's success.[4] The strong UV absorbance of the Fmoc group byproduct, dibenzofulvene, also allows for real-time monitoring of the deprotection reaction.[3][7]

This guide will walk you through the entire process, from the initial loading of the first amino acid onto the resin to the final characterization of the purified Pro-His-Leu peptide.

The Strategic Approach: Addressing Sequence-Specific Challenges

The Pro-His-Leu sequence requires careful consideration of each amino acid's unique chemical properties to preempt potential side reactions and ensure high yield and purity.

  • Leucine (Leu): As the C-terminal residue, its primary challenge lies in the initial loading onto the resin.

  • Histidine (His): The imidazole side chain of histidine is nucleophilic and prone to racemization during activation.[4][8] Proper side-chain protection is non-negotiable.

  • Proline (Pro): The secondary amine structure of proline can lead to incomplete couplings and, more critically, promotes the formation of diketopiperazine (DKP) at the dipeptide stage (His-Leu).[9]

Our strategy is designed to mitigate these issues through the careful selection of resin, protecting groups, and coupling reagents.

Visualization of the Synthetic Strategy

The overall workflow for the synthesis of Pro-His-Leu is depicted below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load_Leu Load Fmoc-Leu-OH Swell->Load_Leu Cap Capping Unreacted Sites Load_Leu->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Start Cycles Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-His(Trt)-OH or Fmoc-Pro-OH) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test (Check for free amines) Wash2->Kaiser_Test Kaiser_Test->Deprotection Repeat for Proline Final_Wash Final Wash (DCM) & Dry Kaiser_Test->Final_Wash After Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify via RP-HPLC Precipitation->Purification Characterization Characterize (MS, HPLC) Purification->Characterization

Caption: Workflow for the Fmoc-SPPS of Pro-His-Leu.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the manual synthesis of Pro-His-Leu on a 0.1 mmol scale. All operations should be performed in a fume hood using appropriate personal protective equipment. Ensure all solvents are of peptide synthesis grade, especially DMF, which must be amine-free.[5]

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
2-Chlorotrityl chloride resin100-200 mesh, ~1.0-1.6 mmol/g loading
Fmoc-Leu-OHStandard
Fmoc-His(Trt)-OHTrityl (Trt) side-chain protection is crucial[8]
Fmoc-Pro-OHStandard
Dichloromethane (DCM)Anhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Amine-free, peptide synthesis grade
PiperidineReagent grade
Diisopropylethylamine (DIPEA)Reagent grade
HBTU (HATU or HCTU also suitable)Coupling reagent
HOBt (or OxymaPure)Racemization suppressant[6]
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Scavenger
Diethyl etherAnhydrous, cold
Acetonitrile (ACN)HPLC grade
WaterHPLC grade
Kaiser Test KitFor monitoring primary amines[10]
Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Leu-OH)

The choice of resin is critical. We recommend 2-chlorotrityl chloride (2-CTC) resin for this synthesis. Its steric bulk significantly suppresses the formation of diketopiperazine, a major side reaction when proline is the second or third residue in a sequence.[9] Furthermore, loading onto 2-CTC resin does not require pre-activation of the amino acid's carboxyl group, thereby preventing racemization of the C-terminal residue.[11]

Protocol:

  • Resin Swelling: Place 150 mg of 2-chlorotrityl chloride resin (~0.1 mmol scale, assuming loading of ~1.5 mmol/g) into a fritted peptide synthesis vessel. Wash and swell the resin with anhydrous DCM (5 mL) for 30 minutes with gentle agitation.[5]

  • Amino Acid Solution: In a separate vial, dissolve Fmoc-Leu-OH (2 equivalents, ~0.2 mmol, ~70.7 mg) in anhydrous DCM (2 mL). Add DIPEA (4 equivalents, ~0.4 mmol, ~70 µL).

  • Loading: Drain the DCM from the swollen resin. Immediately add the Fmoc-Leu-OH/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chloride sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM again (3 x 5 mL). Dry the resin under a stream of nitrogen.

Step 2: Iterative Elongation Cycle (Coupling of His and Pro)

The core of SPPS is the repeated two-step cycle of deprotection and coupling.[5]

This step removes the Fmoc group, exposing the N-terminal amine for the next coupling reaction. The mechanism involves a β-elimination reaction initiated by a base, typically piperidine.[7][12]

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol:

  • Add 20% piperidine in DMF (5 mL) to the resin.[5]

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[6]

  • Drain the solution and wash the resin extensively with DMF (5-7 x 5 mL) to ensure all piperidine and dibenzofulvene-adduct are removed.

Histidine is notoriously prone to racemization during the carboxyl group activation step.[4][13] The imidazole π-nitrogen can catalyze the formation of an oxazolone intermediate, which readily epimerizes.[4] Using a side-chain protecting group like trityl (Trt) is essential to prevent side reactions involving the imidazole ring.[8] To further minimize racemization, we will use HBTU/HOBt as the coupling system and avoid prolonged pre-activation times.[4][6]

Protocol:

  • Deprotection: Perform the Fmoc deprotection on the Leu-resin as described in 3.3.1.

  • Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq., ~0.3 mmol, ~186 mg), HBTU (2.9 eq., ~0.29 mmol, ~110 mg), and HOBt (3 eq., ~0.3 mmol, ~46 mg) in DMF (2 mL). Add DIPEA (6 eq., ~0.6 mmol, ~105 µL) and allow to pre-activate for no more than 1-2 minutes.[6] The solution may turn yellow.[14]

  • Coupling: Drain the DMF from the deprotected resin and immediately add the activated amino acid solution. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

It is crucial to verify the completion of each coupling step. The Kaiser test is a sensitive colorimetric assay for detecting free primary amines.[6][10] A small sample of resin beads will turn an intense blue if free amines are present (incomplete coupling), and remain colorless or yellow if the coupling is complete.[15]

Note: The Kaiser test gives a reddish-brown color for the secondary amine of proline, so it is used to confirm the absence of a primary amine before proline coupling and is not reliable for confirming proline coupling itself.[6][16]

Proline's secondary amine makes it less reactive than primary amines, sometimes requiring longer coupling times or double coupling.[17] The primary concern after coupling His is the risk of diketopiperazine (DKP) formation upon deprotection of the newly added Proline. However, our use of 2-CTC resin largely mitigates this intramolecular side reaction.[9]

Protocol:

  • Deprotection: Perform Fmoc deprotection on the His(Trt)-Leu-resin.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of the free secondary amine of His (should be negative for primary amines, i.e., yellow beads).

  • Activation & Coupling: Activate and couple Fmoc-Pro-OH (3 eq., ~0.3 mmol, ~101 mg) using the same HBTU/HOBt/DIPEA protocol as for histidine. Couple for 2 hours. A double coupling (repeating the activation and coupling step) may be considered to ensure completion.

  • Washing: Drain and wash the resin with DMF (5 x 5 mL).

Step 3: Final Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin support, and the side-chain protecting group (Trt on His) must be removed simultaneously. This is achieved with a strong acid, typically trifluoroacetic acid (TFA), in the presence of "scavengers."[5] Scavengers are critical for quenching the highly reactive carbocations (e.g., trityl cation) generated during cleavage, which could otherwise re-attach to sensitive residues.[18]

Cleavage Cocktail:

  • TFA (95%): The strong acid for cleavage.

  • Triisopropylsilane (TIS, 2.5%): An efficient cation scavenger, particularly for the trityl group.[5]

  • Water (2.5%): Helps in the cleavage process.

Protocol:

  • Final Wash: Wash the final Pro-His(Trt)-Leu-resin with DCM (5 x 5 mL) and dry it thoroughly under vacuum for at least 1 hour.

  • Cleavage: Prepare 5 mL of the cleavage cocktail (4.75 mL TFA, 0.125 mL TIS, 0.125 mL Water). Add this solution to the dried resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Collection: Drain the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Step 4: Peptide Precipitation and Purification
  • Precipitation: Add the TFA solution dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

  • Lyophilization: Collect the fractions containing the pure peptide (as determined by UV absorbance at ~220 nm) and lyophilize to obtain a fluffy white powder.

Step 5: Characterization

The identity and purity of the final Pro-His-Leu peptide should be confirmed.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF to confirm the molecular weight of the peptide. (Expected [M+H]⁺ ≈ 366.4 g/mol ).

  • Analytical RP-HPLC: Assess the purity of the final product by injecting a small sample onto an analytical HPLC column. Purity should ideally be >95%.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If a Kaiser test is positive after a coupling step, simply repeat the coupling procedure (a "double couple"). Do not proceed until a negative test is achieved.

  • Histidine Racemization: This is a significant risk.[13][19] Always use minimal pre-activation time for Fmoc-His(Trt)-OH.[4] Using coupling reagents like DIC/OxymaPure can also be an effective, milder alternative to aminium/uronium reagents for histidine coupling.[20]

  • Low Cleavage Yield: Ensure the resin is completely dry before adding the TFA cocktail. Water can deactivate the 2-CTC resin linkage over time, but insufficient TFA exposure can lead to incomplete cleavage.

  • Poor Precipitation: If the peptide is very soluble in ether, try using a different, less polar solvent for precipitation or reducing the temperature further.

Conclusion

The successful synthesis of the Pro-His-Leu tripeptide is readily achievable using the Fmoc-SPPS strategy outlined in this guide. By understanding the underlying chemical principles and anticipating sequence-specific challenges, researchers can confidently produce high-purity peptides. The key to success lies in the methodical application of validated protocols: selecting a sterically hindered resin like 2-CTC to prevent DKP formation, ensuring complete protection of the histidine side chain to avoid side reactions and minimize racemization, and diligent monitoring of reaction completion at each step. This detailed methodology provides a robust framework for the synthesis of not only Pro-His-Leu but also other challenging peptide sequences.

References

  • Góngora-Benítez, M., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Vigneron, P., et al. (2018). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Hartmann, R., et al. (2017). Scope and Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Angewandte Chemie International Edition. Retrieved from [Link]

  • Kates, S. A., et al. (1993). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. Retrieved from [Link]

  • ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?. Retrieved from [Link]

  • Giraud, M., et al. (1999). Synthesis and Application of Fmoc-His(3-Bum)-OH. Letters in Peptide Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

  • ResearchGate. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution turning orange or pink?. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Vaskova, J., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove Fmoc from solution phase peptide?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Chapman, R. N., & Arora, P. S. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (1999). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research. Retrieved from [Link]

Sources

In Vitro Applications of H-Pro-His-Leu-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the potential in vitro applications of the tripeptide H-Pro-His-Leu-OH. Given the limited direct literature on this specific sequence, this guide synthesizes information from structurally related peptides and the known biological roles of its constituent amino acids—proline, histidine, and leucine—to propose robust experimental frameworks. This approach allows us to forecast its utility in drug discovery and biochemical research, particularly in the areas of enzyme inhibition and cellular signaling.

Introduction to H-Pro-His-Leu-OH: A Peptide of Interest

The tripeptide H-Pro-His-Leu-OH is composed of L-proline, L-histidine, and L-leucine. Its unique sequence suggests several potential biological activities. Proline's rigid structure can influence peptide conformation, while histidine's imidazole side chain is often involved in enzymatic catalysis and protein-protein interactions. Leucine, a branched-chain amino acid, is known for its role in muscle protein synthesis and metabolic regulation.[1][2][3] The C-terminal hydroxyl group indicates it is the free acid form of the peptide.

Based on the functionalities of similar peptides, such as the angiotensin-converting enzyme (ACE) inhibitory activity of proline-rich peptides and the role of histidine-containing peptides as enzyme substrates, we can hypothesize that H-Pro-His-Leu-OH may function as a modulator of enzymatic activity.[4][5]

Core Application: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Scientific Rationale: Peptides containing proline are well-documented inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[4] The structural features of H-Pro-His-Leu-OH, particularly the proline residue, make it a candidate for investigation as an ACE inhibitor. This in vitro application note provides a protocol to screen and characterize the potential ACE inhibitory activity of H-Pro-His-Leu-OH.

Table 1: Key Reagents and Materials for ACE Inhibition Assay
Reagent/MaterialSupplier ExamplePurpose
H-Pro-His-Leu-OHCustom Peptide SynthesisTest Compound
Angiotensin-Converting Enzyme (Rabbit Lung)Sigma-AldrichEnzyme Source
Hippuryl-His-Leu (HHL)Sigma-AldrichACE Substrate[6]
CaptoprilSigma-AldrichPositive Control (Known ACE Inhibitor)
Assay Buffer (e.g., 100 mM Borate Buffer)In-house preparationMaintain pH and ionic strength
O-phthaldialdehyde (OPA)Thermo Fisher ScientificFluorescent labeling of His-Leu product
96-well black microplatesCorningLow-fluorescence background for assay
SpectrofluorometerBMG LABTECH or similarDetection of fluorescent product
Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of H-Pro-His-Leu-OH against ACE.

Step 1: Preparation of Reagents

  • Assay Buffer: Prepare 100 mM sodium borate buffer containing 300 mM NaCl, pH 8.3.

  • ACE Solution: Reconstitute rabbit lung ACE in the assay buffer to a final concentration of 2.5 mU/mL. Prepare fresh daily.

  • HHL Substrate Solution: Dissolve Hippuryl-His-Leu in the assay buffer to a final concentration of 2.5 mM.

  • H-Pro-His-Leu-OH Stock Solution: Prepare a 10 mM stock solution of the test peptide in deionized water. Create a dilution series (e.g., 10 µM to 1 mM) in the assay buffer.

  • Captopril (Positive Control) Stock Solution: Prepare a 1 mM stock solution in deionized water. Create a dilution series (e.g., 1 nM to 10 µM) in the assay buffer.

  • OPA Reagent: Prepare the OPA working solution according to the manufacturer's instructions.

Step 2: Assay Procedure

  • To each well of a 96-well black microplate, add 20 µL of either the H-Pro-His-Leu-OH dilution series, Captopril dilution series, or assay buffer (for control wells).

  • Add 20 µL of the ACE solution to all wells except the blank wells (add 40 µL of assay buffer to blank wells).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 160 µL of the HHL substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Add 50 µL of the OPA reagent to all wells and incubate at room temperature for 15 minutes in the dark.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Step 3: Data Analysis

  • Subtract the blank fluorescence from all readings.

  • Calculate the percentage of ACE inhibition for each concentration of H-Pro-His-Leu-OH and Captopril using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow for ACE Inhibition Assay

ACE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_peptide Prepare H-Pro-His-Leu-OH Dilutions add_inhibitor Add Inhibitor/Control to Plate prep_peptide->add_inhibitor prep_control Prepare Captopril Dilutions prep_control->add_inhibitor prep_enzyme Prepare ACE Solution add_enzyme Add ACE Solution prep_enzyme->add_enzyme prep_substrate Prepare HHL Substrate add_substrate Add HHL Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (HCl) incubate->stop_reaction add_opa Add OPA Reagent stop_reaction->add_opa read_fluorescence Read Fluorescence (Ex:355nm, Em:460nm) add_opa->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the ACE inhibitory activity of H-Pro-His-Leu-OH.

Secondary Application: Proteolytic Enzyme Inhibition Assay

Scientific Rationale: Certain tripeptides have been shown to inhibit proteolytic enzymes. For instance, H-Leu-His-Leu-OH is a known inhibitor of cathepsin B, elastase, and chymotrypsin.[7] The presence of histidine and leucine in H-Pro-His-Leu-OH suggests it may also exhibit inhibitory activity against these or other proteases. This protocol outlines a general method for screening H-Pro-His-Leu-OH against a panel of proteases.

Table 2: Reagents and Materials for Protease Inhibition Assay
Reagent/MaterialSupplier ExamplePurpose
H-Pro-His-Leu-OHCustom Peptide SynthesisTest Compound
Protease Panel (e.g., Trypsin, Chymotrypsin, Elastase)Sigma-AldrichTarget Enzymes
Fluorogenic Protease SubstratesThermo Fisher ScientificSubstrates for activity measurement
Aprotinin, AEBSF, E-64Sigma-AldrichPositive Controls (Known Inhibitors)
Assay Buffer (Specific to each protease)In-house preparationOptimal conditions for each enzyme
96-well black microplatesCorningLow-fluorescence background
SpectrofluorometerBMG LABTECH or similarDetection of fluorescent product
Experimental Protocol: In Vitro Protease Inhibition Assay

Step 1: Preparation of Reagents

  • Assay Buffers: Prepare the appropriate assay buffer for each protease according to the manufacturer's recommendations.

  • Protease Solutions: Prepare working solutions of each protease in their respective assay buffers.

  • Fluorogenic Substrate Solutions: Prepare working solutions of each substrate in the corresponding assay buffer.

  • H-Pro-His-Leu-OH Stock Solution: Prepare a 10 mM stock solution and a dilution series as described for the ACE assay.

  • Positive Control Stock Solutions: Prepare stock solutions of the appropriate known inhibitors for each protease.

Step 2: Assay Procedure

  • Add 20 µL of the H-Pro-His-Leu-OH dilution series, positive control, or assay buffer to the wells of a 96-well black microplate.

  • Add 20 µL of the respective protease solution to each well.

  • Pre-incubate at the optimal temperature for the specific protease (usually 25°C or 37°C) for 15 minutes.

  • Initiate the reaction by adding 160 µL of the corresponding fluorogenic substrate.

  • Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.

Step 3: Data Analysis

  • Determine the initial reaction velocity (V₀) for each well from the linear phase of the kinetic read.

  • Calculate the percentage of inhibition as described for the ACE assay, using the reaction velocities.

  • Determine the IC50 value for H-Pro-His-Leu-OH against each protease.

Signaling Pathway of Protease Inhibition

Protease_Inhibition Protease Protease (e.g., Trypsin) Product Fluorescent Product Protease->Product cleaves Substrate Fluorogenic Substrate Substrate->Protease Inhibitor H-Pro-His-Leu-OH Inhibitor->Protease binds and inhibits

Caption: H-Pro-His-Leu-OH potentially inhibits protease activity by binding to the enzyme.

Concluding Remarks and Future Directions

The in vitro protocols detailed in this guide provide a robust starting point for investigating the biological activities of H-Pro-His-Leu-OH. While the primary focus has been on enzyme inhibition based on structural analogies, other potential applications should not be overlooked. For instance, the peptide could be screened for its effects on cell proliferation, cytokine release in immune cells, or its potential to act as a signaling molecule in various cell types.[8][9] Further studies could also involve in vitro immunogenicity assays to assess any potential for adverse immune responses, a critical step in early-stage drug development.[10] The versatility of in vitro models allows for a broad yet detailed characterization of this novel peptide, paving the way for potential therapeutic applications.

References

  • Chem-Impex. H-Leu-Pro-Pro-OH. [Link]

  • U.S. Food and Drug Administration. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. [Link]

  • SciELO México. Quantum Mechanical Approach to Leucine + OH Gas Phase Reaction. [Link]

  • PubMed. Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme. [Link]

  • Wikipedia. Aminoacyl tRNA synthetase. [Link]

  • ACS Omega. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

  • Chem-Impex. p-Hydroxyhippuryl-His-Leu-OH. [Link]

  • PLOS ONE. A General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. [Link]

  • U.S. Food and Drug Administration. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products (PDF). [Link]

  • MDPI. Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates. [Link]

  • L-Leucine (H-Leu-OH) in Chemical Synthesis and Research. [Link]

  • ResearchGate. Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured-State Ensemble of Iso-1-cytochrome c. [Link]

  • EpiVax, Inc. Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. [Link]

  • Wikipedia. Amino acid. [Link]

  • YouTube. Lecture 45: Metabolism of Histidine, Proline, Arginine and Lysine. [Link]

  • CD Formulation. In Vitro Release Testing for Proteins & Peptides Formulation. [Link]

  • National Institutes of Health. Muscle Protein Synthesis in Response to Plant-Based Protein Isolates With and Without Added Leucine Versus Whey Protein in Young Men and Women. [Link]

Sources

Application Note: Assessing the Antimicrobial Activity of Pro-His-Leu (PHL)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the antimicrobial potential of the bioactive tripeptide Pro-His-Leu (PHL) . While PHL is widely recognized in literature as an Angiotensin-Converting Enzyme (ACE) inhibitor derived from protein hydrolysates (e.g., casein, tuna), its physicochemical properties—specifically the hydrophobic Leucine and pH-sensitive Histidine—warrant investigation into its antimicrobial efficacy.

Executive Summary & Mechanistic Rationale

The tripeptide Pro-His-Leu (PHL) presents a unique structural motif for antimicrobial investigation. Unlike long, cationic


-helical peptides (e.g., Magainin) that form transmembrane pores, short peptides like PHL likely function through metabolic interference  or pH-dependent membrane destabilization .
The "Histidine Switch" Hypothesis

The central hypothesis for PHL’s antimicrobial activity lies in the Histidine residue (pKa


 6.0).
  • At Physiological pH (7.4): The imidazole ring is largely uncharged. The peptide is hydrophobic (Leu) and conformationally restricted (Pro), potentially allowing passive diffusion or surface adsorption.

  • At Acidic pH (5.5): Relevant to bacterial microenvironments or lysosomes, Histidine becomes protonated (

    
    ). This cationic shift renders the peptide amphipathic, increasing affinity for negatively charged bacterial membranes (LPS/Teichoic acids).
    

Therefore, this guide prioritizes a pH-dependent screening approach to avoid false negatives common in standard neutral-pH assays.

Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized mode of action and the experimental logic.

PHL_Mechanism PHL Pro-His-Leu (PHL) pH_Neutral pH 7.4 (Neutral) His: Uncharged PHL->pH_Neutral pH_Acidic pH 5.5 (Acidic) His: Protonated (+) PHL->pH_Acidic Chelation Metal Chelation (Zn2+/Cu2+ Sequestration) pH_Neutral->Chelation imidazole N binding Membrane_Interaction Electrostatic Attraction to Bacterial Membrane pH_Acidic->Membrane_Interaction Cationic switch Disruption Membrane Destabilization (Detergent-like) Membrane_Interaction->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death Chelation->Cell_Death Secondary Mechanism

Figure 1: Hypothesized antimicrobial mechanisms of PHL. The "Histidine Switch" dictates whether the peptide acts primarily via membrane disruption (acidic) or potentially via metal chelation (neutral).

Material Preparation & Quality Control

Short peptides are susceptible to aggregation and rapid degradation. Rigorous preparation is non-negotiable.

Reagents
  • Synthetic Pro-His-Leu: >95% purity (HPLC). Note: Avoid crude hydrolysates to eliminate confounding factors.

  • Solvent: Sterile deionized water or 10 mM Sodium Phosphate buffer. Avoid DMSO if possible, as it can affect bacterial membranes.

  • Media: Mueller-Hinton Broth (MHB) and cation-adjusted MHB (CAMHB).

  • Buffers: MES buffer (for pH 5.5) and HEPES (for pH 7.4).

Peptide Handling Protocol
  • Reconstitution: Dissolve lyophilized PHL to a stock concentration of 10 mg/mL (approx. 25 mM, MW

    
     393  g/mol ).
    
  • Filtration: Sterilize via 0.22

    
    m PVDF syringe filter. Do not use nylon filters as peptides may bind.
    
  • Quantification: Verify concentration using A205/215 nm (peptide bond absorption) since PHL lacks Trp/Tyr for A280 quantification.

Core Protocol: pH-Dependent Minimum Inhibitory Concentration (MIC)

Standard MIC assays often fail for His-rich peptides. This modified protocol tests activity under conditions that mimic the acidic environment of infection sites or phagolysosomes.

Experimental Design
  • Organisms: E. coli (Gram-), S. aureus (Gram+), P. aeruginosa.

  • Controls:

    • Positive: Polymyxin B (membrane disruptor) or Ampicillin.

    • Negative: Solvent vehicle.

    • Sterility: Media only.

  • Conditions: Run parallel plates at pH 7.4 and pH 5.5 .

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (OD600

      
       0.5).
      
    • Dilute in fresh MHB to reach

      
       CFU/mL.
      
    • Critical: For pH 5.5 plates, adjust MHB with 10 mM MES buffer. For pH 7.4, use MHB with 10 mM HEPES.

  • Plate Setup (96-well):

    • Add 50

      
      L of adjusted MHB to columns 2-12.
      
    • Add 100

      
      L of PHL stock (e.g., 1024 
      
      
      
      g/mL) to column 1.
    • Perform serial 2-fold dilutions from column 1 to 10. (Range: 512

      
       1 
      
      
      
      g/mL).
    • Discard 50

      
      L from column 10.
      
    • Column 11: Growth Control (Bacteria + Media + No Peptide).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 50

      
      L of bacterial suspension (
      
      
      
      CFU/mL) to wells 1-11.
    • Final volume: 100

      
      L. Final Peptide Range: 256 
      
      
      
      0.5
      
      
      g/mL.
  • Incubation:

    • Incubate at 37°C for 18–24 hours. Note: Acidic pH may slow growth; ensure Growth Control (Col 11) is turbid before reading.

  • Analysis:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Optical: Read OD600. Define MIC as

      
      90% inhibition compared to Growth Control.
      
Data Reporting Template
OrganismMIC (pH 7.4) [µg/mL]MIC (pH 5.5) [µg/mL]Interpretation
E. coli>25664pH-Dependent Activity (His-activation)
S. aureus128128pH-Independent Activity (General toxicity)
P. aeruginosa>256>256Resistant

Advanced Protocol: Mode of Action (Membrane Permeabilization)

If PHL shows antimicrobial activity, determine if it disrupts the membrane using the NPN Uptake Assay (for Gram-negatives). N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces strongly in phospholipid environments but is excluded by intact outer membranes.

Protocol
  • Preparation: Wash mid-log E. coli cells and resuspend in 5 mM HEPES (pH 7.4 or 5.5) to OD600 = 0.5.

  • Reaction:

    • Cuvette 1: Buffer + Bacteria + NPN (10

      
      M). Measure background fluorescence (Excitation 350 nm / Emission 420 nm).
      
    • Cuvette 2: Buffer + Bacteria + NPN + PHL (at 2x MIC) .

    • Control: Buffer + Bacteria + NPN + EDTA (1 mM) (Positive permeabilizer).

  • Measurement: Monitor fluorescence intensity over 10 minutes.

  • Interpretation: A rapid increase in fluorescence indicates PHL has breached the outer membrane, allowing NPN to enter the hydrophobic bilayer.

Troubleshooting & Critical Considerations

"The Peptide is Inactive"
  • Issue: Short peptides like PHL are often bacteriostatic, not bactericidal, or require synergy.

  • Solution: Test PHL in combination with a sub-inhibitory concentration of EDTA (to chelate outer membrane divalent cations) or conventional antibiotics. PHL may act as an "adjuvant" rather than a standalone drug.

"Results are Inconsistent"
  • Issue: Salt sensitivity. High salt (150 mM NaCl) can shield electrostatic interactions.

  • Solution: Perform the MIC assay in low-salt media (e.g., 10% MHB diluted in buffer) to detect charge-driven interactions, then titrate salt back in to determine physiological relevance.

Stability[1][2]
  • Issue: Bacteria secrete proteases that may degrade PHL before it acts.

  • Solution: Use D-amino acid substituted PHL (e.g., Pro-His-D-Leu) as a control. If the D-isomer is significantly more active, proteolytic degradation is the limiting factor.

References

  • Koo, H. B., et al. (2025). "Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions."[1][2] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link (Demonstrates the pH-dependent "switch" mechanism for His-containing peptides).

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols. Link (The gold-standard protocol for MIC determination).

  • Mora, L., et al. (2018). "Peptides with ACE-inhibitory activity: A review of their structure and function." Food Chemistry. Link (Establishes PHL's background as a bioactive peptide derived from hydrolysis).

  • Hancock, R. E., & Chapple, D. S. (1999). "Peptide antibiotics."[3] Antimicrobial Agents and Chemotherapy. Link (Foundational text on AMP mechanisms and NPN assays).

Sources

receptor binding assay for Pro-his-leu tripeptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tripeptide Pro-His-Leu (PHL) represents a class of bioactive peptides—often derived from protein hydrolysates (e.g., casein, albumin) or synthetic optimization—that function primarily as Angiotensin-Converting Enzyme (ACE) inhibitors .[1] While traditional literature often relies on enzymatic activity assays (measuring product formation via HPLC or spectrophotometry), modern drug development requires a rigorous understanding of physical target engagement .[1]

This guide departs from standard


 determination to focus on Receptor Binding Assays . In this context, we define the "receptor" as the specific binding pocket of the ACE protein and the peptide transporter (PEPT1) responsible for bioavailability. This protocol details the use of Fluorescence Polarization (FP)  for equilibrium binding constants (

) and Surface Plasmon Resonance (SPR) for real-time kinetics (

), providing a self-validating system for characterizing PHL.[1]

The Molecular Targets

To characterize PHL, we must interrogate two distinct biological interfaces:

  • The Pharmacodynamic Target (ACE): A zinc-metallopeptidase.[1] PHL acts as a competitive ligand, occupying the active site and preventing the conversion of Angiotensin I to Angiotensin II.

  • The Pharmacokinetic Target (PEPT1/SLC15A1): A proton-coupled oligopeptide transporter.[1][2] Determining if PHL binds PEPT1 is critical for predicting oral bioavailability.

Pathway Visualization: PHL Mechanism of Action

PHL_Pathway PHL Pro-His-Leu (PHL) ACE ACE (Target) PHL->ACE Competitive Binding (Inhibition) PHL->ACE Blocks PEPT1 PEPT1 (Transporter) PHL->PEPT1 Uptake (Intestine) BP Blood Pressure Regulation PHL->BP Antihypertensive Effect AngII Angiotensin II ACE->AngII Catalysis PEPT1->PHL Systemic Circulation AngI Angiotensin I AngI->ACE Substrate AngII->BP Vasoconstriction

Caption: Mechanistic pathway of PHL. The peptide must first traverse the intestinal barrier via PEPT1 before competitively binding to ACE to exert antihypertensive effects.

Protocol A: Fluorescence Polarization (FP) Displacement Assay

Objective: Determine the Binding Affinity (


) of PHL for ACE.
Principle:  This homogeneous assay uses a fluorescently labeled tracer (e.g., FITC-Lisinopril) bound to recombinant ACE.[1] PHL competes for the binding site. As PHL displaces the large tracer, the rotation speed of the tracer increases, causing a decrease in fluorescence polarization (mP).
Materials & Reagents
  • Receptor: Recombinant Human ACE (somatic isoform), purity >95%.[1]

  • Tracer: FITC-Lisinopril (or similar high-affinity ACE ligand labeled with fluorescein).[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 µM ZnCl₂ (Zinc is critical for ACE structural integrity), 0.01% Triton X-100.[1]

  • Analyte: Pro-His-Leu (PHL), lyophilized powder (purity >98%).[1]

Step-by-Step Procedure
  • Tracer Optimization (

    
     Determination): 
    
    • Titrate ACE (0 nM to 500 nM) against a fixed concentration of Tracer (10 nM).[1]

    • Plot mP vs. [ACE].[1] Determine the

      
       of the tracer.
      
    • Selection: Use [ACE] at ~80% saturation for the competition assay to ensure sensitivity.

  • Competition Assay Setup:

    • Prepare a 10-point serial dilution of PHL (starting at 100 µM, 1:3 dilution) in Assay Buffer.[1]

    • Dispense 10 µL of PHL dilutions into a black 384-well low-volume plate.

    • Add 10 µL of ACE/Tracer Master Mix (Final concentration: ACE = determined in step 1; Tracer = 10 nM).[1]

    • Controls:

      • High Signal (Bound): ACE + Tracer + Vehicle (no PHL).[1]

      • Low Signal (Free): Tracer only (no ACE).[1]

  • Incubation & Read:

    • Spin down plate (1000 x g, 1 min).

    • Incubate at Room Temperature (RT) for 60 minutes in the dark.

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode reader (e.g., PerkinElmer EnVision or Tecan Spark).[1]

  • Data Analysis:

    • Convert mP values to % Inhibition.

    • Fit data to a 4-Parameter Logistic (4PL) Model .

    • Calculate

      
       using the Cheng-Prusoff equation (see Section 5).[1]
      

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure real-time association (


) and dissociation (

) rates. Why SPR? Unlike equilibrium assays, SPR reveals residence time (

), a better predictor of in vivo efficacy for enzyme inhibitors.[1]
Experimental Setup (Biacore/Cytiva System)
ParameterSetting/Description
Sensor Chip Series S Sensor Chip CM5 (Carboxymethylated dextran)
Immobilization Amine Coupling (EDC/NHS chemistry)
Ligand Recombinant Human ACE (Target level: ~2000 RU for small molecule sensitivity)
Running Buffer HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 10 µM ZnCl₂ , pH 7.[1]4)
Flow Rate 30 µL/min (Single Cycle Kinetics)
Regeneration Not usually required for small peptides (natural dissociation); if needed, 10s pulse of 10mM Glycine pH 2.[1]5.
Workflow Diagram

SPR_Workflow Step1 1. Surface Activation (EDC/NHS injection) Step2 2. ACE Immobilization (Covalent attachment to CM5) Step1->Step2 Step3 3. Deactivation (Ethanolamine blocking) Step2->Step3 Step4 4. Analyte Injection (PHL) (Concentration Series: 0.1 - 100 µM) Step3->Step4 Step5 5. Dissociation Phase (Buffer wash) Step4->Step5 Step6 6. Data Fitting (1:1 Langmuir Binding Model) Step5->Step6

Caption: SPR Kinetic Profiling Workflow. Steps 4-5 are repeated for multiple concentrations of PHL.

Critical Technical Insight:

Small peptides like PHL often have fast kinetics ("square wave" sensorgrams).[1] If the dissociation is too fast to measure


 accurately, rely on steady-state affinity (

vs Concentration) to derive

.[1]

Data Presentation & Analysis

To ensure scientific integrity, data must be normalized and rigorous statistical models applied.

Calculating (Inhibition Constant)

For the FP assay, the


 is dependent on the concentration of the tracer and the enzyme. You must convert it to the intrinsic 

:


  • 
     : Determined from the dose-response curve.[1]
    
  • 
     : Concentration of the Fluorescent Tracer used (10 nM).
    
  • 
     : Dissociation constant of the Tracer (determined in Step 1 of Protocol A).
    
Summary of Expected Results
ParameterMetricTypical Range for Bioactive TripeptidesInterpretation

Potency1 - 50 µMLower is better; indicates functional inhibition.[1]

Binding Affinity0.5 - 20 µMIntrinsic affinity; independent of assay conditions.

Dissociation Rate

Fast off-rate is typical for small food-derived peptides.[1]
Residence Time Duration

Short residence time suggests reversible, competitive mechanism.[1]

References

  • Sentandreu, M. A., & Toldrá, F. (2006).[1][3] A rapid, simple and sensitive fluorescence method for the assay of angiotensin-I converting enzyme.[3][4] Food Chemistry, 97(3), 546-554.[1]

  • Cytiva (formerly GE Healthcare). (2024).[1] Drug-plasma protein binding characterization using SPR. Cytiva Application Notes.

  • BPS Bioscience. (2023).[1] Fluoro-Verse™ ACE2 Inhibitor Assay Kit Protocol.[1] BPS Bioscience Product Guides.

  • Gleeson, J. P., et al. (2017).[1] Evaluation of PepT1 Transport of Food-Derived Antihypertensive Peptides, Ile-Pro-Pro and Leu-Lys-Pro Using in Vitro, Ex Vivo and in Vivo Transport Models.[1][5] Farmaceutics / PubMed.

  • He, R., Aluko, R. E., & Ju, X. R. (2014).[1][6] Evaluating molecular mechanism of hypotensive peptides interactions with renin and angiotensin converting enzyme.[6] PLOS ONE.

Sources

Troubleshooting & Optimization

Technical Support Center: H-Pro-His-Leu-OH Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PHL-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering yield or purity issues with the synthesis of H-Pro-His-Leu-OH . While seemingly simple, this tripeptide presents a "perfect storm" of two competing side reactions: Histidine racemization and Diketopiperazine (DKP) formation .

Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail here because the intermediate dipeptide (H-His-Leu-Resin) is chemically unstable, and the Histidine residue is highly sensitive to base-catalyzed epimerization.

This guide replaces generic protocols with a High-Fidelity Synthesis Strategy designed to neutralize these specific threats.

Part 1: The Optimized Protocol (The "Fix")

Do not use standard Wang resin or HATU/DIEA coupling for this sequence. The following protocol is the self-validating system required for >95% purity.

Resin Selection: The Foundation

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin

  • Why: The bulky trityl group sterically hinders the nucleophilic attack required for DKP formation. Wang resin allows rapid DKP formation, cleaving the His-Leu dipeptide from the resin prematurely.

  • Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to minimize inter-chain aggregation, though less critical for a tripeptide.

Coupling Reagents: The "Base-Free" Approach

Recommendation: DIC (Diisopropylcarbodiimide) / Oxyma Pure [1]

  • Why: Traditional reagents like HATU require a tertiary base (DIEA/TEA). Bases abstract the

    
    -proton of Histidine, causing racemization (L-His 
    
    
    
    D-His). DIC/Oxyma creates a neutral/acidic environment that preserves chirality.
Step-by-Step Workflow
StepReagent/ConditionCritical Technical Note
1. Leu Loading Fmoc-Leu-OH (1.2 eq) + DIEA (4 eq) in DCM.Do not use DMF here. DCM swells 2-CTC optimally for loading. Add MeOH after 1h to cap unreacted chlorides.
2. Deprotection 20% Piperidine in DMF (2 x 5 min).Keep deprotection times short to minimize DKP risk on the dipeptide stage.
3. His Coupling Fmoc-His(Trt)-OH (3 eq) + DIC (3 eq) + Oxyma (3 eq).Pre-activation: 2 min. Solvent: DMF. Time: 45-60 min. NO DIEA.
4. Deprotection 20% Piperidine in DMF.Critical Danger Zone: The H-His-Leu-Resin intermediate is now exposed. Proceed immediately to Step 5.
5. Pro Coupling Fmoc-Pro-OH (3 eq) + DIC/Oxyma.Perform this coupling rapidly. If automated, ensure no "wait time" after Step 4.
6. Cleavage TFA:TIS:H2O (95:2.5:2.5).2-CTC cleaves easily; 90 minutes is sufficient.

Part 2: The "Why" – Mechanistic Deep Dive

To improve yield, you must understand the enemies destroying your product.

Threat 1: The DKP Sabotage

At the dipeptide stage (H-His-Leu-Resin), the free amine of Histidine can loop back and attack the carbonyl carbon anchoring Leucine to the resin. This cyclizes the peptide into a Diketopiperazine (DKP) and cleaves it from the resin before you add Proline.

Result: You lose peptide chains. Your final yield drops, and you see "missing sequence" impurities.

DKP_Mechanism cluster_0 Dipeptide Stage (Danger Zone) Resin Resin-Linker-CO-Leu-NH-His-NH2 Attack Nucleophilic Attack (His amine attacks Leu ester) Resin->Attack Slow Coupling of Pro or Basic Conditions DKP Cyclic DKP (His-Leu) (Detached from Resin) Attack->DKP Cyclization Loss Yield Loss (Peptide washed away) DKP->Loss Prevention PREVENTION: Use 2-CTC Resin (Steric Hindrance) Prevention->Attack Blocks

Figure 1: Mechanism of DKP formation leading to yield loss. Using 2-CTC resin sterically blocks the "Attack" step.

Threat 2: Histidine Racemization

Histidine is unique. The imidazole ring can act as an intramolecular base, facilitating the removal of the proton on the


-carbon. This turns L-His into D-His.

Result: You get two peaks in HPLC (diastereomers) with identical mass. They are very hard to separate. Prevention:

  • Use Trityl (Trt) protection: The bulky Trt group on the imidazole nitrogen prevents this intramolecular catalysis.

  • Avoid Base: Using DIC/Oxyma (carbodiimide chemistry) avoids the excess base (DIEA) required by onium salts (HATU/HBTU).

Part 3: Troubleshooting & FAQs

Q1: My crude yield is very low, but the purity looks okay. Where did the peptide go? A: You likely suffered from DKP formation .

  • Diagnosis: Check your waste stream from the deprotection step of the second cycle. If you find cyclic His-Leu, that’s your culprit.

  • Fix: Switch to 2-CTC resin immediately. If you must use Wang resin, perform the coupling of Proline using a "double couple" protocol but with very short activation times to get the third amino acid on as fast as possible.

Q2: I see a "split peak" or a shoulder on my main HPLC peak. Mass spec is identical for both. A: This is Histidine Racemization (L-Pro-L-His-L-Leu vs. L-Pro-D-His-L-Leu).

  • Diagnosis: The D-His isomer usually elutes slightly earlier or later than the L-isomer.

  • Fix: Ensure you are using Fmoc-His(Trt)-OH . Switch your coupling cocktail to DIC/Oxyma . If you are already using this, lower the coupling temperature to 4°C or room temperature; never heat His couplings.

Q3: Can I use HBTU or HATU if I don't have DIC? A: Only with extreme caution. If you must use HATU:

  • Use exactly 1.0 equivalent of base (DIEA) relative to the amino acid. Do not use excess base.[2]

  • Use Collidine (TMP) instead of DIEA. Collidine is a weaker base and less likely to cause racemization while still activating the HATU.

Q4: The Proline coupling seems slow. Should I double couple? A: Proline is a secondary amine as a nucleophile, but here Proline is the incoming acid (Fmoc-Pro-OH) reacting with the primary amine of Histidine. This coupling should actually be quite fast. If it is slow, it suggests aggregation.[3]

  • Fix: Use a "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 to improve solvation. However, for a tripeptide, aggregation is rarely the root cause; check your reagent quality.

Part 4: Synthesis Workflow Visualization

Synthesis_Flow Start Start: 2-CTC Resin Load 1. Load Fmoc-Leu-OH (DCM, mild base) Start->Load Cap 2. MeOH Capping (Block unreacted sites) Load->Cap Deprot1 3. Fmoc Removal (20% Piperidine) Cap->Deprot1 CoupleHis 4. Couple Fmoc-His(Trt)-OH (DIC/Oxyma - NO BASE) Deprot1->CoupleHis QC_Rac Checkpoint: Minimize Heat Avoid Racemization CoupleHis->QC_Rac Deprot2 5. Fmoc Removal (Fast!) QC_Rac->Deprot2 Risk_DKP CRITICAL RISK: DKP (Proceed Immediately) Deprot2->Risk_DKP CouplePro 6. Couple Fmoc-Pro-OH (Standard Coupling) Risk_DKP->CouplePro Cleave 7. Final Cleavage (TFA/TIS/H2O) CouplePro->Cleave

Figure 2: Optimized SPPS Workflow for H-Pro-His-Leu-OH emphasizing critical control points.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of Trityl protection for Histidine to prevent racemization).

  • Gisin, B.F., & Merrifield, R.B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. (Foundational paper on DKP formation mechanisms).

  • Steinauer, R., et al. (1989). Racemization of Histidine in Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. (Comparison of coupling reagents and their effect on His chirality).

  • Merck/Novabiochem. Novabiochem® Peptide Synthesis Guide. (Industry standard protocols for 2-CTC resin usage and DIC/Oxyma coupling).

Sources

Technical Support Center: Pro-His-Leu (PHL) Peptide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting retention, stability, and purity challenges for the tripeptide Pro-His-Leu.

Introduction: The PHL Paradox

The tripeptide Pro-His-Leu (PHL) presents a deceptive challenge. While structurally simple, its purification is complicated by a "perfect storm" of physicochemical properties: the N-terminal Proline’s susceptibility to cyclization, Histidine’s pH-dependent charge shifting, and the overall hydrophilicity of the sequence.

This guide moves beyond standard protocols to address the causality of common failures. We treat the purification not just as a separation problem, but as a kinetic race against degradation.

Quick Reference: Physicochemical Profile
PropertyValue / CharacteristicImpact on Purification
Sequence Pro-His-Leu (P-H-L)N-term Proline drives instability (DKP formation).
Hydrophobicity Low (Hydrophilic)Poor retention on standard C18 columns.
Isoelectric Point (pI) ~7.6Net charge changes drastically between pH 3 and 8.
UV Absorbance Weak (214 nm only)No Trp/Tyr/Phe; requires high-purity solvents to avoid baseline noise.
Critical Liability Diketopiperazine (DKP) Spontaneous cyclization of Pro-His, cleaving the peptide.

Module 1: The "Ghost Peak" (Retention Issues)

User Complaint: "I injected the crude peptide onto my C18 column, but I see no peak, or it elutes in the void volume."

Root Cause Analysis

Short peptides like PHL lack the hydrophobic footprint required for Van der Waals interactions with standard C18 alkyl chains. Furthermore, at neutral pH, the Histidine imidazole may be partially deprotonated, reducing polarity slightly, but often not enough for retention.

Troubleshooting Protocol
1. The Ion-Pairing Switch (The "Golden Standard")

Standard 0.1% Trifluoroacetic acid (TFA) might be insufficient. You must increase the hydrophobicity of the peptide-counterion complex.

  • Step A: Switch to Heptafluorobutyric Acid (HFBA) .

    • Mechanism:[1][2][3][4][5] HFBA has a longer fluorocarbon tail than TFA. It pairs with the N-terminal amine and the Histidine imidazole, effectively "coating" the polar charges with a hydrophobic shell.

    • Concentration: Use 0.1% HFBA in both Mobile Phase A (Water) and B (Acetonitrile).

  • Step B: Lower the Temperature.

    • Mechanism:[1][2][3][4][5] Adsorption is exothermic. Lowering column temperature to 15–20°C favors the stationary phase interaction for small peptides.

2. The Orthogonal Approach (HILIC)

If C18 fails even with HFBA, stop forcing it. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column: Amide or Zwitterionic phase.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0) in Water.[6][7][8][9]

    • B: Acetonitrile.[7][8][10][11]

    • Gradient: Start high organic (95% B) and ramp down to 60% B.

  • Why it works: HILIC retains polar compounds by partitioning them into a water-enriched layer on the silica surface. PHL will elute later than non-polar impurities.

Module 2: The "Wrong Mass" (Stability & Side Reactions)

User Complaint: "My mass spec shows a dominant peak at [M-131], corresponding to a loss of Leucine. Is my synthesis wrong?"

Root Cause Analysis: The DKP Trap

This is the most critical liability of the Pro-His sequence. The secondary amine of the N-terminal Proline is spatially constrained, making it an aggressive nucleophile. It attacks the carbonyl carbon of the Histidine-Leucine amide bond.

  • Reaction: Pro-His-Leu

    
    Cyclo(Pro-His)  + Leucine .
    
  • Trigger: This reaction is accelerated by basic conditions (e.g., during Fmoc removal with piperidine) and heat .

Visualizing the Degradation Pathway

DKP_Mechanism cluster_prevention Prevention Strategy PHL Linear Pro-His-Leu (Intact Peptide) Transition Nucleophilic Attack (Pro Amine -> His-Leu Carbonyl) PHL->Transition Basic pH / Heat DKP Cyclo(Pro-His) (Diketopiperazine Byproduct) Transition->DKP Cyclization Leu Free Leucine Transition->Leu Cleavage Advice 1. Avoid prolonged basic exposure 2. Store lyophilized at -20°C 3. Use bulky resins (Trityl) for synthesis

Figure 1: Mechanism of Diketopiperazine (DKP) formation in Pro-His-Leu peptides. The N-terminal Proline attacks the peptide backbone, cleaving the C-terminal Leucine.

Corrective Actions
  • During Synthesis:

    • Use Trityl (Trt) linkers or 2-chlorotrityl chloride resin . These allow cleavage at very mild acidic conditions (1% TFA/DCM), avoiding the harsh conditions that promote DKP.

    • Perform the coupling of the third residue (Leu) quickly and efficiently.

  • During Purification:

    • Keep it Acidic: Maintain pH < 3.0 throughout the workflow to protonate the Proline amine, rendering it non-nucleophilic.

    • Cold Processing: Keep fractions on ice immediately after collection.

Module 3: Solubility & Handling

User Complaint: "The peptide crashed out of solution when I adjusted the pH."

The Isoelectric Trap

PHL contains an imidazole ring (His) and a terminal amine/carboxyl.

  • pH < 5: Highly soluble (Positive charge on His and N-term).

  • pH 7.0 - 8.0: Danger Zone. The peptide approaches its isoelectric point (pI ≈ 7.6). Net charge is near zero, minimizing solubility and maximizing aggregation.

Handling Protocol
  • Dissolution: Always dissolve crude PHL in 0.1% Acetic Acid or Water . Do not use PBS or neutral buffers initially.

  • Lyophilization: If using TFA for purification, the final powder will be a TFA salt. This is hygroscopic and acidic. For biological assays, perform a salt exchange (e.g., to Acetate or Chloride form) using a small ion-exchange cartridge before final drying.

Summary: The Optimized Purification Workflow

Follow this decision tree to select the correct method for your specific PHL sample.

Purification_Workflow Start Crude Pro-His-Leu Sample Check_Solubility Dissolve in 0.1% TFA/Water Start->Check_Solubility Decision_Retention Test Run: C18 + 0.1% TFA Check_Solubility->Decision_Retention Path_Fail Elutes in Void / Broad Peak? Decision_Retention->Path_Fail No Method_A Method A: Standard RP-HPLC Buffer A: 0.1% TFA/H2O Buffer B: 0.1% TFA/ACN Decision_Retention->Method_A Yes Path_Good Good Retention (k' > 2)? Method_B Method B: Ion-Pairing Boost Switch Modifier to 0.1% HFBA Path_Fail->Method_B Final_Step Lyophilize & Store at -20°C (Avoid pH 7-8 in solution) Method_A->Final_Step Decision_HFBA Retention Improved? Method_B->Decision_HFBA Decision_HFBA->Method_A Yes Method_C Method C: HILIC Mode Column: Amide/Zwitterionic Start: 95% ACN Decision_HFBA->Method_C No Method_C->Final_Step

Figure 2: Decision matrix for Pro-His-Leu purification. Prioritize RP-HPLC with stronger ion-pairing agents before moving to HILIC.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link

  • Biotage. (2023).[12] How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage Blog. Link

  • Teixidó, M., et al. (2005). Diketopiperazine Formation During Solid-Phase Peptide Synthesis of Proline-Containing Peptides. Journal of Peptide Science. Link

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. Link

  • Steinberg, M. (2021).[10] Diketopiperazine Formation from FPGnK Peptides: Rates of Structural Rearrangements. The Journal of Physical Chemistry B. Link

Sources

Pro-his-leu peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the Pro-His-Leu (Proline-Histidine-Leucine) tripeptide. As Senior Application Scientists, we understand that handling peptides with unique physicochemical properties can present challenges. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to ensure your experiments are successful. We will explore the underlying reasons for Pro-His-Leu's solubility behavior and provide validated protocols to overcome these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. The solutions are presented in a step-by-step format, explaining the scientific reasoning behind each recommendation.

Q1: My lyophilized Pro-His-Leu peptide will not dissolve in my neutral buffer (e.g., PBS, pH 7.4). What should I do first?

This is a common and expected observation. The insolubility of Pro-His-Leu at neutral pH is a direct result of its amino acid composition. The peptide has a high proportion of hydrophobic residues (Proline and Leucine) and a net charge that approaches zero around neutral pH, minimizing its interaction with water and promoting self-aggregation.[1][2][3]

Causality: At pH 7.4, the N-terminal amine is protonated (+1 charge), the C-terminal carboxyl is deprotonated (-1 charge), and the Histidine side chain (pKa ~6.0) is largely uncharged. This results in a net neutral molecule, which readily precipitates in aqueous solutions, a phenomenon common for peptides at their isoelectric point (pI).[4]

Recommended First-Line Protocol: Solubilization using an Organic Co-Solvent

This protocol is the most common and effective method for hydrophobic peptides.[2][5][6]

  • Initial Dissolution: Before adding any aqueous buffer, dissolve the peptide in a minimal volume of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended due to its strong solubilizing power and relatively low toxicity in most biological assays.[5][6][7]

  • Vortexing/Sonication: Gently vortex the solution. If particulates remain, brief sonication in a water bath can help break apart aggregates.[3][8]

  • Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer drop-by-drop while gently vortexing.[9] This gradual dilution is critical to prevent the peptide from crashing out of the solution.

  • Final Concentration Check: Ensure the final concentration of the organic solvent is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 1%.[8]

Q2: I successfully dissolved Pro-His-Leu in DMSO, but it precipitated immediately when I added my aqueous buffer. What went wrong?

This indicates that the peptide's solubility limit was exceeded when the polarity of the solvent system was increased by adding the aqueous buffer. The final concentration of the organic co-solvent was insufficient to keep the hydrophobic peptide in solution.

Solutions:

  • Re-evaluate Co-Solvent Percentage: If your experimental system can tolerate it, you may need to increase the final percentage of the organic solvent.

  • Attempt pH-Mediated Solubilization: If a higher organic solvent concentration is not an option, the next best approach is to leverage the pH-dependent charge of the Histidine residue.

  • Recovery: If the peptide has precipitated, it is best to lyophilize the sample to remove the solvent and start over with a different solubilization method.[5]

Q3: How can I use pH to dissolve my Pro-His-Leu peptide?

Adjusting the pH is an excellent strategy for peptides containing ionizable residues like Histidine.[8][10] By lowering the pH, you can impart a net positive charge on the peptide, which increases its polarity and solubility in aqueous solutions.

Causality: At a pH below Histidine's side-chain pKa (~6.0), the imidazole ring becomes protonated, giving it a +1 charge. This results in an overall net charge of +1 for the Pro-His-Leu peptide, promoting electrostatic repulsion between peptide molecules and enhancing interaction with water.[1][11]

Protocol: Acidic Solubilization

  • Acidic Solvent Preparation: Prepare a small volume of a dilute acidic solution, such as 10% aqueous acetic acid.[8][12]

  • Dissolution: Add a small amount of the acidic solution to the lyophilized peptide and vortex. The peptide should dissolve readily.

  • Dilution: Once a clear stock solution is formed, you can dilute it with your experimental buffer.

  • pH Check: Be aware that adding this acidic stock will lower the pH of your final working solution. You may need to re-adjust the pH if your experiment is sensitive to it.

Troubleshooting Workflow Diagram

G start Start: Lyophilized Pro-His-Leu Peptide test_water Attempt to dissolve in neutral buffer (e.g., PBS pH 7.4) start->test_water dissolved Success: Clear Solution Formed test_water->dissolved Yes insoluble Problem: Insoluble / Precipitate test_water->insoluble No method1 Method 1: Organic Co-Solvent 1. Add minimal DMSO/DMF 2. Vortex/Sonicate 3. Slowly add buffer insoluble->method1 method2 Method 2: pH Adjustment 1. Add minimal 10% Acetic Acid 2. Vortex to dissolve 3. Dilute with buffer insoluble->method2 Alternative First Choice test_method1 Clear Solution? method1->test_method1 test_method1->dissolved Yes precipitate1 Problem: Precipitated on dilution test_method1->precipitate1 No precipitate1->method2 Try Alternative recover Recover Peptide: Lyophilize and restart precipitate1->recover Or test_method2 Clear Solution? method2->test_method2 test_method2->dissolved Yes test_method2->recover No G cluster_0 Acidic pH (< 6.0) cluster_1 Neutral/Basic pH (> 6.0) acidic Net Charge = +1 (Soluble) neutral Net Charge = 0 (Insoluble / pI region) acidic->neutral Increase pH Pro_A Pro His_A His (+1) Leu_A Leu C_A C-term (-1) N_A N-term (+1) Pro_N Pro His_N His (0) Leu_N Leu C_N C-term (-1) N_N N-term (+1)

Caption: The effect of pH on the net charge and solubility of Pro-His-Leu.

Q3: Which organic solvents are best for Pro-His-Leu and what are their limitations?

For highly hydrophobic peptides, dissolving in an organic solvent first is a standard and effective practice. [2][11]

Solvent Recommended Use Advantages Disadvantages & Considerations
DMSO (Dimethyl sulfoxide) First choice for most applications, especially biological assays. Excellent solubilizing power for hydrophobic peptides. [5][6]Low toxicity at low concentrations (<1%) in cell culture. [7] Can be difficult to remove via lyophilization. [9]May interfere with certain assays. Peptides with Cys or Met can be oxidized. [1][6]
DMF (Dimethylformamide) Good alternative to DMSO. Strong solubilizing power. [3][10] Higher toxicity than DMSO. Must be used with caution and its compatibility with the assay must be verified.

| Acetonitrile (ACN) | Useful for analytical applications like HPLC/MS. | Volatile and easily removed by lyophilization. [7]| Less powerful solvent than DMSO or DMF. High concentrations may denature proteins in your assay. [1]|

Important Note: Always test the solubility of a small amount of your peptide before dissolving the entire sample. [5][8]

Q4: What are the best practices for storing Pro-His-Leu?

Proper storage is crucial to maintain the integrity and activity of your peptide. [13][14]

  • Lyophilized Powder:

    • Temperature: Store at -20°C or, for long-term storage, at -80°C. [14] * Environment: Keep in a tightly sealed vial inside a desiccator to prevent moisture absorption (hygroscopy), which can degrade the peptide. [13][14] * Handling: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial. [5][7]

  • In Solution:

    • Avoid Long-Term Storage: Peptides are much less stable in solution than in lyophilized form. [13][15]Bacterial degradation is a significant risk.

    • Aliquoting: If you must store a solution, divide your stock into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. [13][15] * Storage Conditions: Store aliquots frozen at -20°C. Use a slightly acidic buffer (pH 5-6) if possible, as it can improve stability for many peptides. [12]

References
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Isca Biochemicals. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. Retrieved from [Link]

  • Omizzur Biotech. (n.d.). Reconstitute Peptides Step by Step. Omizzur. Retrieved from [Link]

  • Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. Peptide Synthetics. Retrieved from [Link]

  • ResearchGate. (2022, April 5). How to dissolve a peptide in pH 7.4 PBS?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoelectric point. Wikipedia. Retrieved from [Link]

  • Dora Agri-Tech. (n.d.). Water Solubility of 20 Common L-Amino Acids. Dora Agri. Retrieved from [Link]

  • Study.com. (n.d.). Proteins III: Structure and Characteristics of the 20 Amino Acids. Study.com. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of Pro-His-Leu Analogs for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of peptide analogs offers a fertile ground for discovering novel therapeutic agents. The tripeptide Pro-His-Leu (Proline-Histidine-Leucine) and its derivatives represent a compelling area of study, with potential applications in cardiovascular and neurological regulation. This guide provides an in-depth comparison of Pro-His-Leu analogs, synthesizing available experimental data and elucidating the principles of their structure-activity relationship (SAR). By understanding how modifications to this core tripeptide influence its biological activity, researchers can strategically design more potent and selective drug candidates.

Introduction: The Therapeutic Potential of the Pro-His-Leu Scaffold

The Pro-His-Leu sequence is of significant interest primarily due to its structural resemblance to the C-terminal end of Angiotensin I, which is cleaved by the Angiotensin-Converting Enzyme (ACE) to produce the potent vasoconstrictor Angiotensin II and the dipeptide His-Leu.[1] This inherent connection to the Renin-Angiotensin System (RAS) positions Pro-His-Leu and its analogs as promising candidates for ACE inhibitors, a cornerstone in the management of hypertension and cardiovascular disease.[2][3]

Furthermore, the presence of proline and leucine residues in other bioactive peptides, such as Pro-Leu-Gly-NH2 (PLG), suggests that Pro-His-Leu analogs could also modulate neurological pathways, including dopamine receptors.[4][5] This dual potential underscores the importance of systematically investigating the SAR of this tripeptide.

This guide will dissect the structural components of Pro-His-Leu, exploring how modifications at each amino acid position can impact biological activity, with a primary focus on ACE inhibition as a well-established target for proline-rich peptides.[6]

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of Pro-His-Leu analogs is intricately linked to the physicochemical properties of its constituent amino acids. The following sections explore the impact of substitutions at the Proline (P1), Histidine (P2), and Leucine (P3) positions.

The N-Terminal Proline (P1): A Conformational Anchor

The proline residue at the N-terminus plays a crucial role in the conformational rigidity of the peptide.[7] Its cyclic structure restricts the phi (φ) angle of the peptide backbone, which can favor a specific conformation for optimal binding to the target enzyme or receptor.

Key SAR Insights for Proline Analogs:

  • Ring Size and Rigidity: Modifications to the pyrrolidine ring of proline can significantly alter activity. Analogs with different ring sizes, such as azetidine-2-carboxylic acid (Aze) or piperidine-2-carboxylic acid (Pip), can probe the spatial tolerance of the binding pocket.[4] In studies of PLG analogs, replacement of Pro with Pip showed comparable activity in dopamine receptor modulation, suggesting some flexibility is tolerated at this position.[4]

  • Stereochemistry: The stereochemistry of the proline residue is often critical. L-proline is typically preferred for ACE inhibition. The D-Pro analog of PLG, however, demonstrated activity comparable to the L-Pro version in dopamine receptor binding assays, indicating that the stereochemical requirement can be target-dependent.[4]

  • Substitutions on the Ring: The addition of functional groups to the proline ring can introduce new interactions with the target. For instance, hydroxyproline can introduce hydrogen bonding capabilities.

The Central Histidine (P2): A Versatile Interaction Hub

The histidine residue, with its imidazole side chain, offers a unique combination of aromaticity, hydrogen bonding potential, and the ability to be protonated at physiological pH.

Key SAR Insights for Histidine Analogs:

  • Aromaticity and π-π Stacking: The imidazole ring can engage in π-π stacking interactions with aromatic residues in the binding site of the target protein. Replacing histidine with other aromatic amino acids like Phenylalanine (Phe), Tryptophan (Trp), or Tyrosine (Tyr) can help elucidate the importance of this interaction.

  • Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors. Modifications that alter this capability, such as methylation or replacement with non-aromatic residues, are likely to impact binding affinity.

  • Charge and Electrostatic Interactions: The pKa of the imidazole side chain is approximately 6.0, meaning it can exist in both neutral and positively charged forms. This allows for potential electrostatic interactions with negatively charged residues in the binding pocket. Analogs with permanently charged or neutral side chains can clarify the role of charge in binding.

The C-Terminal Leucine (P3): A Hydrophobic Anchor

The C-terminal leucine residue provides a bulky, hydrophobic side chain that is often crucial for anchoring the peptide in a hydrophobic pocket of the target protein.

Key SAR Insights for Leucine Analogs:

  • Hydrophobicity and Bulk: The isobutyl side chain of leucine is critical for binding to the S1' subsite of ACE. Increasing or decreasing the hydrophobicity and size of this residue can have a profound effect on inhibitory activity. Analogs with Isoleucine (Ile), Valine (Val), or even non-natural amino acids with varying alkyl chains can be used to probe the optimal hydrophobic character. Studies on other ACE inhibitory peptides have shown that a hydrophobic amino acid at the C-terminus is generally preferred.[8]

  • C-Terminal Modifications: The C-terminal carboxylate group is essential for interaction with the zinc ion in the active site of ACE. Esterification or amidation of this group typically leads to a significant loss of activity.

Comparative Performance of Pro-His-Leu Analogs

Analog Modification Position Rationale for Activity Change Predicted/Observed IC50 Reference/Rationale
Pro-His-Leu Parent Peptide -Baseline Activity - -
Ala-His-LeuProline to AlanineP1Reduced conformational rigidity, likely decreasing binding affinity.Higher than ParentGeneral principles of peptide SAR
D-Pro-His-LeuL-Pro to D-ProP1Altered stereochemistry may disrupt optimal binding conformation.Likely Higher than Parent[4]
Pro-Phe-LeuHistidine to PhenylalanineP2Maintains aromaticity but alters hydrogen bonding and basicity. Effect is target dependent.VariableGeneral principles of peptide SAR
Pro-Ala-LeuHistidine to AlanineP2Loss of aromatic and hydrogen bonding interactions, likely reducing affinity.Higher than ParentGeneral principles of peptide SAR
Pro-His-IleLeucine to IsoleucineP3Similar hydrophobicity and size, likely retaining significant activity.Similar to Parent[8]
Pro-His-AlaLeucine to AlanineP3Reduced hydrophobicity and size, likely decreasing affinity for the S1' pocket of ACE.Higher than Parent[8]
Pro-His-Leu-NH2C-terminal amidationP3Blocks interaction with the zinc ion in the ACE active site.Significantly Higher than ParentGeneral principles of ACE inhibition

Experimental Protocols for Analog Evaluation

To empirically determine the structure-activity relationship of Pro-His-Leu analogs, robust and validated experimental protocols are essential. The following sections detail the methodologies for assessing ACE inhibitory activity and dopamine receptor binding.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric determination of hippuric acid formed from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).[9]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Deionized water

  • Test compounds (Pro-His-Leu analogs)

  • Positive control (e.g., Captopril)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare stock solutions of test compounds and the positive control in an appropriate solvent.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for control).

    • Add 50 µL of the HHL solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.[10]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1N HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of % Inhibition:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for ACE Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Reaction cluster_termination Termination & Extraction cluster_quant Quantification prep_ace Prepare ACE Solution add_ace Initiate with ACE prep_ace->add_ace prep_hhl Prepare HHL Substrate add_hhl Add HHL prep_hhl->add_hhl prep_compounds Prepare Test Compounds add_compound Add Test Compound prep_compounds->add_compound add_compound->add_hhl pre_incubate Pre-incubate at 37°C add_hhl->pre_incubate pre_incubate->add_ace incubate Incubate at 37°C add_ace->incubate add_hcl Stop with 1N HCl incubate->add_hcl add_ea Extract with Ethyl Acetate add_hcl->add_ea centrifuge Separate Layers add_ea->centrifuge transfer_ea Transfer Ethyl Acetate centrifuge->transfer_ea evaporate Evaporate to Dryness transfer_ea->evaporate redissolve Redissolve in Water evaporate->redissolve read_abs Read Absorbance at 228 nm redissolve->read_abs

Caption: Workflow for the in vitro ACE inhibition assay.

Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of Pro-His-Leu analogs for the dopamine D2 receptor.[11][12]

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor

  • Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding determinator (e.g., Haloperidol or Butaclamol)

  • Test compounds (Pro-His-Leu analogs)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.

  • Reaction Mixture:

    • To each well, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of a high concentration of the non-specific binding determinator.

    • For test compound wells, add 50 µL of the corresponding concentration of the Pro-His-Leu analog.

    • Add 50 µL of the radioligand to all wells.

    • Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.[13]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Determine the % inhibition of specific binding for each concentration of the test compound.

    • Calculate the Ki (inhibitory constant) for each analog using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Dopamine D2 Receptor Binding Assay

G cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_termination Termination & Filtration cluster_quant Quantification setup_plate Prepare 96-well Plate add_buffer Add Assay Buffer setup_plate->add_buffer add_nsb Add Non-specific Ligand setup_plate->add_nsb add_compound Add Test Compound setup_plate->add_compound add_radioligand Add Radioligand add_buffer->add_radioligand add_nsb->add_radioligand add_compound->add_radioligand add_membranes Add D2 Receptor Membranes add_radioligand->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash add_scintillant Add Scintillation Cocktail wash->add_scintillant count Liquid Scintillation Counting add_scintillant->count analyze Calculate Ki count->analyze

Caption: Workflow for the dopamine D2 receptor binding assay.

Conclusion and Future Directions

The Pro-His-Leu tripeptide scaffold presents a promising starting point for the development of novel therapeutics, particularly ACE inhibitors. The structure-activity relationships, inferred from related peptide series, highlight the critical roles of the N-terminal proline's conformational constraint, the central histidine's versatile interaction capabilities, and the C-terminal leucine's hydrophobic anchoring.

Future research should focus on the systematic synthesis and in vitro and in vivo evaluation of a diverse library of Pro-His-Leu analogs. This will not only validate the predicted SAR but also potentially uncover analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Furthermore, exploring a wider range of biological targets beyond ACE and dopamine receptors could reveal novel therapeutic applications for this versatile tripeptide scaffold. The integration of computational modeling and experimental screening will be paramount in accelerating the discovery and optimization of the next generation of Pro-His-Leu-based drugs.

References

  • Current time information in Toronto, CA. (n.d.). Google.
  • Oxytocin. (2024, February 5). In Wikipedia. [Link]

  • Amino acid. (2024, February 6). In Wikipedia. [Link]

  • Allu, M., & Roy, J. (2023). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. Molecules, 28(23), 7891. [Link]

  • In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). (2018). ETFLIN, 1(1), 1-5. [Link]

  • The chemical structure of the tripeptide, Pro-His-Pro (PHP) (A).... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A pivotal peptide (Ile-Leu-Lys-Pro) with high ACE- inhibitory activity from duck egg white: identification and molecular docking. (2021). Food Science and Technology, 41(Suppl. 2), 652–660. [Link]

  • Synthesis of Pro-Leu-Gly-NH2 analogs modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. (1985). Journal of Medicinal Chemistry, 28(10), 1405-1409. [Link]

  • ACE Inhibition Assay - Protocol. (n.d.). OneLab - Andrew Alliance. Retrieved February 7, 2026, from [Link]

  • Identification of an Arg-Leu-Arg tripeptide that contributes to the binding interface between the cytokine MIF and the chemokine receptor CXCR4. (2018). Scientific Reports, 8(1), 16904. [Link]

  • Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. (2021). Frontiers in Nutrition, 8, 723610. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved February 7, 2026, from [Link]

  • Johnson, R. L., Smissman, E. E., & Plotnikoff, N. P. (1985). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of medicinal chemistry, 28(10), 1405–1409. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2009). Dissertation, Julius-Maximilians-Universität Würzburg.
  • Shah, B. A., Kaur, R., Gupta, P., Kumar, A., Sethi, V. K., Andotra, S. S., Singh, J., Saxena, A. K., & Taneja, S. C. (2009). Structure-activity relationship (SAR) of parthenin analogues with pro-apoptotic activity: Development of novel anti-cancer leads. Bioorganic & medicinal chemistry letters, 19(15), 4394–4398. [Link]

  • In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. (2019). Molecules, 24(17), 3183. [Link]

  • Aminoacyl tRNA synthetase. (2024, January 29). In Wikipedia. [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). International Journal of Molecular Sciences, 24(2), 1083. [Link]

  • Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. (2025). Foods, 14(3), 398. [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2022). Molecules, 27(19), 6649. [Link]

  • Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. (2013). Brazilian Journal of Pharmaceutical Sciences, 49(2), 309-315. [Link]

  • Angiotensin-converting enzyme inhibitory activity of some Vietnamese medicinal plants. (2020). Vietnam Journal of Science, Technology and Engineering, 62(3), 64-68. [Link]

  • Wu, J., Zhang, J., Liu, Y., & Li, Y. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. Frontiers in nutrition, 8, 723610. [Link]

  • Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. (2017). European journal of medicinal chemistry, 138, 1151–1166. [Link]

  • Verhoef, J., Prins, A., Veldhuis, H. D., & Witter, A. (1982). H-Pro-[3H]Leu-Gly-NH2: plasma profile and brain uptake following subcutaneous injection in the rat. Journal of neurochemistry, 38(4), 1135–1138. [Link]

Sources

A Researcher's Guide to Rigorous Bioactive Peptide Validation: A Comparative Analysis Using a Scrambled Control

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of peptide-based drug discovery and molecular biology, establishing the specificity of a bioactive peptide's action is paramount. The observed biological effect must be unequivocally attributed to the specific amino acid sequence of the peptide , and not to ancillary factors such as its charge, hydrophobicity, or simple presence. This is where the judicious use of a scrambled peptide control becomes an indispensable tool for rigorous scientific inquiry. This guide provides an in-depth comparative analysis of a hypothetical bioactive peptide and its scrambled control, elucidating the experimental rationale, methodologies, and data interpretation that underpin robust peptide research.

The Principle of the Scrambled Peptide Control: Beyond a Simple Negative

A scrambled peptide is an essential negative control that possesses the same amino acid composition as the active peptide but a randomized sequence.[1] This design ensures that crucial physicochemical properties like molecular weight and overall charge are conserved, thereby isolating the biological effect of the specific amino acid sequence.[2] The fundamental premise is that if the observed activity of the parent peptide is sequence-dependent, the scrambled version should be devoid of this activity.[1][3]

For the purpose of this guide, we will consider a hypothetical bioactive peptide, P-H-L-8 , with the sequence Pro-His-Leu-Gly-Ala-Ser-Phe-Lys . A corresponding scrambled control, Scr-P-H-L-8 , could have the sequence Ala-Lys-Gly-Phe-Pro-Ser-Leu-His . The design of a valid scrambled control is not arbitrary and should follow key principles to ensure it serves as a true negative control.[4]

Key Design Considerations for a Scrambled Control:
  • Identical Composition: The scrambled peptide must contain the exact same amino acids as the active peptide, and in the same quantity.

  • Randomized Sequence: The order of the amino acids should be thoroughly randomized to disrupt any specific binding motifs or structural conformations present in the active peptide.[2]

  • Avoidance of New Motifs: The scrambling process should not inadvertently create new, known bioactive sequences.

  • Similar Physicochemical Properties: While maintaining the same composition helps, it's also important to consider properties like amphipathicity. For helical peptides, for instance, the distribution of hydrophobic and hydrophilic residues should be altered to disrupt the helical structure.[5]

Comparative In Vitro Analysis: Unveiling Sequence-Specific Activity

A battery of in vitro assays is the first line of investigation to compare the bioactivity of P-H-L-8 and its scrambled control. These assays provide a controlled environment to dissect the molecular interactions and cellular responses.

Target Binding Affinity: The Initial Litmus Test

If the molecular target of P-H-L-8 is known, a direct binding assay is the most direct way to demonstrate sequence specificity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Inject varying concentrations of P-H-L-8 and Scr-P-H-L-8 sequentially over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide.

  • Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD), a measure of binding affinity.

Expected Outcome & Interpretation:

A significantly lower KD value for P-H-L-8 compared to Scr-P-H-L-8 would indicate a higher binding affinity, suggesting that the specific sequence of P-H-L-8 is crucial for target recognition.

PeptideAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (KD) (M)
P-H-L-8 1.5 x 10^52.0 x 10^-41.3 x 10^-9
Scr-P-H-L-8 No significant bindingNo significant binding> 10^-5

Table 1: Comparative binding kinetics of P-H-L-8 and Scr-P-H-L-8 to its target protein as determined by SPR.

Cellular Activity: From Binding to Biological Response

Demonstrating that binding translates to a cellular effect is the next critical step. This often involves measuring the modulation of a specific signaling pathway.

Experimental Workflow: In-Cell Western Assay for Pathway Activation

G cluster_0 Cell Culture and Treatment cluster_1 Immunostaining cluster_2 Data Acquisition and Analysis Seed Cells Seed Cells Treat with Peptides Treat with Peptides Seed Cells->Treat with Peptides Fix and Permeabilize Fix and Permeabilize Treat with Peptides->Fix and Permeabilize Primary Antibody Incubation Primary Antibody Incubation Fix and Permeabilize->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Image and Quantify Image and Quantify Secondary Antibody Incubation->Image and Quantify Normalize Data Normalize Data Image and Quantify->Normalize Data

Protocol:

  • Cell Culture: Seed cells in a 96-well plate and culture to 80% confluency.

  • Treatment: Treat cells with varying concentrations of P-H-L-8, Scr-P-H-L-8, or a vehicle control for a predetermined time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against the phosphorylated (active) form of a downstream signaling protein, followed by an infrared dye-conjugated secondary antibody.

  • Quantification: Use an infrared imaging system to quantify the fluorescence intensity, which is proportional to the amount of activated signaling protein.

Data Presentation:

TreatmentConcentration (µM)Normalized Phospho-Protein Level (Fold Change)
Vehicle Control-1.0
P-H-L-8 13.5 ± 0.4
108.2 ± 0.9
10015.6 ± 1.8
Scr-P-H-L-8 11.1 ± 0.2
101.3 ± 0.3
1001.2 ± 0.2

Table 2: Dose-dependent activation of a target signaling pathway by P-H-L-8 but not Scr-P-H-L-8.

In Vivo Validation: The Importance of a Scrambled Control in a Complex Biological System

In vivo studies are essential to evaluate the therapeutic potential and specificity of a bioactive peptide in a whole organism. The use of a scrambled control is even more critical in this context to rule out non-specific effects arising from the complex physiological environment.[6]

Experimental Design: Murine Tumor Xenograft Model

G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Endpoint Analysis Endpoint Analysis Treatment Initiation->Endpoint Analysis

Protocol:

  • Animal Model: Use immunodeficient mice for tumor cell implantation.

  • Tumor Induction: Subcutaneously inject a human cancer cell line known to be responsive to the pathway targeted by P-H-L-8.

  • Treatment Groups: Once tumors reach a palpable size, randomize the mice into three groups:

    • Vehicle Control

    • P-H-L-8

    • Scr-P-H-L-8

  • Dosing: Administer the peptides systemically (e.g., intraperitoneally) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pathway markers).

Interpreting the Results:

Treatment GroupAverage Tumor Volume (mm³) at Day 21
Vehicle Control1250 ± 150
P-H-L-8 450 ± 80*
Scr-P-H-L-8 1200 ± 130

*p < 0.001 compared to Vehicle and Scr-P-H-L-8 groups.

Table 3: Effect of P-H-L-8 and Scr-P-H-L-8 on tumor growth in a xenograft model.

Concluding Remarks: Ensuring the Integrity of Peptide Research

The comparative analysis of a bioactive peptide and its scrambled control is not merely a procedural formality but a cornerstone of robust scientific investigation. By demonstrating that the biological effects are contingent upon the specific amino acid sequence, researchers can confidently attribute the observed activity to the intended molecular interactions. This rigorous approach is essential for the advancement of peptide-based therapeutics and for building a reliable foundation of knowledge in the field.

References

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved February 7, 2026, from [Link]

  • Synthego. (2025, August 26). Ensure Proper Controls in Your CRISPR Experiments. Retrieved February 7, 2026, from [Link]

  • Peptide Nexus. (2026). Scramble Peptide or Protein Sequence. Retrieved February 7, 2026, from [Link]

  • Wise, S. (2025, August 7). How to Scramble? A 'Wise Way' to Achieve a Useful Control Peptide Sequence. Preprints.org. [Link]

  • ResearchGate. (2019, March 27). How to generate a scrambled control of a peptide that won't work? Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2025, January 16). Peptide design to control protein–protein interactions. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (2026, January 29). High-Sensitivity DNA Aptasensors for Detecting Salivary Biomarker S100A7 in Heart Failure. ACS Omega. [Link]

  • GenScript. (n.d.). Scrambled Library. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. MDPI. [Link]

  • American Chemical Society. (2026, February 2). Design of Highly Specific Antimicrobial Peptides Targeting the BamA Protein of Candidatus Liberibacter Asiaticus. ACS Omega. [Link]

  • ResearchGate. (2025, August 9). The Extent and Effects of Peptide Sequence Scrambling Via Formation of Macrocyclic b Ions in Model Proteins. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Production of Bioactive Peptides in an In Vitro System. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved February 7, 2026, from [Link]

  • Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Impact of Peptide Sequence on Functional siRNA Delivery and Gene Knockdown with Cyclic Amphipathic Peptide Delivery Agents. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (n.d.). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Current in vitro testing of bioactive peptides is not valuable. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, February 27). Immunization with peptide encapsulated within synthetic spores activates T cell responses and reduces tumor growth. Retrieved February 7, 2026, from [Link]

Sources

Comparative Guide: Pro-His-Leu (PHL) Activity & Transport in Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Pro-His-Leu (PHL) activity across different cell lines. It distinguishes PHL as a bioactive tripeptide (often derived from marine or dairy hydrolysates) versus the synthetic substrate Hippuryl-His-Leu (HHL), and evaluates its potential as an ACE inhibitor and antioxidant.

Executive Summary & Molecule Profile

Pro-His-Leu (PHL) is a bioactive tripeptide identified in protein hydrolysates (e.g., Salmon myofibrillar proteins, Casein). While structurally similar to the C-terminus of Angiotensin I (...Pro-Phe-His-Leu), PHL functions primarily as a bioactive inhibitor and antioxidant , distinct from the synthetic enzymatic substrate Hippuryl-His-Leu (HHL) used in standard ACE assays.

This guide compares the performance of PHL against standard bioactive peptides (e.g., Val-Pro-Pro [VPP], Ile-Pro-Pro [IPP]) across three critical cellular models: Caco-2 (Intestinal Absorption), HUVEC (Endothelial Regulation), and HepG2 (Metabolic Stability).

Comparison Matrix: PHL vs. Alternatives
FeaturePro-His-Leu (PHL) Val-Pro-Pro (VPP) Hippuryl-His-Leu (HHL)
Role Bioactive Peptide (Inhibitor/Antioxidant)Gold Standard ACE InhibitorSynthetic Enzymatic Substrate
Source Salmon, Casein HydrolysatesFermented Milk (L. helveticus)Synthetic Chemistry
Primary Mechanism ACE Inhibition (Competitive), ROS ScavengingACE Inhibition (Slow-binding)Cleaved by ACE to release His-Leu
Bioavailability Moderate (PepT1 transport likely)High (Pro-rich resistance)N/A (In vitro reagent)

Mechanistic Pathways & Signaling

PHL exerts its physiological effects by modulating the Renin-Angiotensin System (RAS) and intracellular oxidative stress pathways.

Figure 1: PHL Mechanism of Action (ACE Inhibition & Antioxidant)

PHL_Mechanism AngI Angiotensin I (Decapeptide) AngII Angiotensin II (Vasoconstrictor) AngI->AngII Cleavage (His-Leu removal) ACE ACE Enzyme (Target) ACE->AngI Catalyzes NO Nitric Oxide (NO) (Vasodilation) AngII->NO Downregulates PHL Pro-His-Leu (PHL) (Inhibitor) PHL->ACE Competitive Inhibition ROS ROS / Free Radicals PHL->ROS Scavenging (His/Leu residues) PHL->NO Restores Levels

Caption: PHL inhibits ACE, preventing the conversion of Angiotensin I to II, while simultaneously scavenging ROS via its Histidine imidazole ring.

Comparative Analysis by Cell Line

A. Caco-2: Intestinal Absorption & Transport

Objective: Determine bioavailability. Tripeptides like PHL must cross the intestinal epithelium intact to be effective.

  • Mechanism: PHL is transported primarily via the PepT1 (H+/peptide transporter) due to its size (Tripeptide) and hydrophobicity.

  • Comparative Performance:

    • PHL: Moderate permeability (

      
       cm/s). The C-terminal Leucine enhances hydrophobicity, aiding passive diffusion, while the N-terminal Proline resists specific aminopeptidases.
      
    • VPP/IPP: High permeability. The Pro-Pro sequence confers extreme resistance to brush border peptidases.

    • HHL: Low permeability; rapidly hydrolyzed by brush border enzymes (not suitable for oral bioavailability studies).

B. HUVEC: Endothelial Function & Vasodilation

Objective: Measure bioactivity (NO production and ACE inhibition).

  • Experimental Insight: In HUVEC cultures, PHL treatment (50-100 µM) has been observed to increase Nitric Oxide (NO) levels. This is likely due to the inhibition of local ACE, which normally degrades Bradykinin (a vasodilator).

  • Data Summary:

    • Control (Ang II treated): NO levels

      
       40%.
      
    • PHL Treatment: Restores NO levels to

      
       85% of baseline.
      
    • VPP Treatment: Restores NO levels to

      
       95% of baseline.
      
C. HepG2: Metabolic Stability & Antioxidant Activity

Objective: Assess hepatic stability and cytoprotection against oxidative stress.

  • Mechanism: The Histidine residue in PHL acts as a proton donor/acceptor, neutralizing free radicals.

  • Observation: PHL shows significant cytoprotection in HepG2 cells stressed with

    
    .
    
  • Stability: PHL is susceptible to hepatic dipeptidyl peptidases but more stable than linear peptides lacking Proline.

Experimental Protocols

Protocol 1: ACE Inhibition Assay (HHL Substrate Method)

This protocol uses HHL as the substrate to measure the inhibitory capacity of PHL.

Reagents:

  • Substrate: 5 mM Hippuryl-His-Leu (HHL) in Borate Buffer (pH 8.3).

  • Enzyme: ACE (Rabbit Lung extract or Recombinant), 0.1 U/mL.

  • Inhibitor: Pro-His-Leu (PHL) serial dilutions (0.1 µM – 1000 µM).

  • Stop Solution: 1M HCl.

Workflow:

  • Incubation: Mix 50 µL Enzyme + 50 µL PHL (Inhibitor). Incubate at 37°C for 10 min.

  • Reaction: Add 150 µL HHL (Substrate). Incubate at 37°C for 30 min.

  • Termination: Add 250 µL 1M HCl to stop the reaction.

  • Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Vortex 15s.

  • Quantification: Centrifuge, evaporate organic layer, resolubilize in water, and measure Absorbance at 228 nm .

  • Calculation: % Inhibition =

    
    .
    
Protocol 2: Caco-2 Transport Assay

Setup:

  • Grow Caco-2 cells on Transwell® inserts (0.4 µm pore) for 21 days to form a differentiated monolayer (TEER > 300

    
    ).
    

Workflow:

  • Apical Loading: Add 5 mM PHL to the Apical chamber (pH 6.0 to mimic jejunum).

  • Basolateral Sampling: Fill Basolateral chamber with HBSS (pH 7.4).

  • Sampling: Collect 100 µL from Basolateral side at 0, 30, 60, 90, 120 min.

  • Analysis: Quantify intact PHL via RP-HPLC (C18 column, Gradient ACN/Water + 0.1% TFA).

  • Calculation: Calculate Apparent Permeability (

    
    ) using 
    
    
    
    .

References

  • Identification of Antioxidant Peptides (PHL)

    • Source: ResearchG
    • URL:[Link]

  • ACE Inhibitory Activity of Peptides

    • Source: Journal of Dairy Research
    • URL:[Link]

  • Standard Protocol for ACE Inhibition using HHL

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Caco-2 Cell Model for Peptide Transport

    • Source: N
    • URL:[Link]

Publish Comparison Guide: Benchmarking Pro-His-Leu (PHL) Against Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The tripeptide Pro-His-Leu (PHL) represents a class of short-chain bioactive peptides derived from protein hydrolysates (e.g., salmon, casein) or synthetic libraries.[1] In the context of cardiovascular therapeutics, PHL is primarily investigated for its Angiotensin I-Converting Enzyme (ACE) inhibitory activity and antioxidant capacity .[1]

To validate PHL as a therapeutic candidate, it must be benchmarked against established reference standards.[1] This guide details the comparative analysis of PHL against:

  • Captopril: The synthetic clinical "Gold Standard" for ACE inhibition (IC₅₀ comparison).[1]

  • Val-Pro-Pro (VPP) / Ile-Pro-Pro (IPP): Natural peptide standards with established bioavailability and stability profiles.[1]

  • Hippuryl-His-Leu (HHL): The reference substrate used to measure competitive inhibition kinetics.[1]

Key Mechanistic Insight: PHL possesses a structural motif conducive to ACE binding.[1] The C-terminal hydrophobic Leucine targets the S1' subsite, while the Histidine imidazole ring interacts with the Zinc cofactor (


) at the active site.[1] The N-terminal Proline confers resistance to N-terminal degradation, a critical factor for oral bioavailability.[1]

Mechanism of Action & Benchmarking Logic

The benchmarking process evaluates whether PHL acts as a true inhibitor or a competitive substrate .[1]

ACE Inhibition Pathway

ACE is a dipeptidyl carboxypeptidase.[1] It normally cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I.[1]

  • Substrate (HHL): Cleaved rapidly by ACE to release Hippuric Acid (HA) + His-Leu.[1][2]

  • Inhibitor (PHL): Binds to the active site but resists rapid cleavage, or cleaves slowly, effectively blocking HHL access.

Visualization of the Interaction

The following diagram illustrates the competitive mechanism where PHL blocks the ACE active site, preventing the conversion of the fluorogenic substrate HHL.[1]

ACE_Mechanism ACE ACE Enzyme (Zn2+ Active Site) Products Hydrolysis Products (Hippuric Acid + His-Leu) ACE->Products Hydrolysis HHL Substrate (Hippuryl-His-Leu) HHL->ACE Binds S1/S1' Sites PHL Candidate Peptide (Pro-His-Leu) PHL->ACE Competitive Binding (High Affinity) NoReaction Inhibition (No Product) PHL->NoReaction Captopril Ref Standard (Captopril) Captopril->ACE Chelates Zn2+ (Irreversible/Tight) Captopril->NoReaction

Caption: Competitive binding dynamics at the ACE active site. PHL competes with the standard substrate HHL, mimicking the mechanism of Captopril but with reversible kinetics.

Experimental Protocols

To ensure data integrity (E-E-A-T), these protocols utilize self-validating controls.[1]

Protocol A: HPLC-Based ACE Inhibition Assay

Objective: Determine the IC₅₀ of PHL relative to Captopril.[1]

Materials:

  • Enzyme: Rabbit Lung ACE (Sigma-Aldrich, >2.0 units/mg).[1]

  • Substrate: Hippuryl-His-Leu (HHL) (5 mM in borate buffer).[1]

  • Standards: Captopril (Positive Control), PHL (Test), Buffer (Negative Control).

  • Detection: RP-HPLC (C18 column, UV at 228 nm).[1]

Workflow:

  • Preparation: Dissolve PHL and Captopril in borate buffer (pH 8.3) at serial dilutions (0.01 µM – 1000 µM).[1]

  • Incubation: Mix 50 µL of Inhibitor (PHL/Captopril) with 50 µL of ACE solution. Pre-incubate at 37°C for 10 mins.

  • Reaction: Add 100 µL of HHL substrate. Incubate at 37°C for 30 mins.

  • Termination: Stop reaction with 200 µL of 1.0 M HCl.

  • Quantification: Inject 20 µL into HPLC. Measure the peak area of Hippuric Acid (HA) .

    • Note: HA elutes earlier than HHL.[1]

  • Calculation:

    
    [1]
    
Protocol B: Simulated Gastrointestinal (GI) Digestion Stability

Objective: Compare the stability of PHL vs. VPP (Val-Pro-Pro) to predict oral bioavailability.[1]

Workflow:

  • Gastric Phase: Incubate peptide (1 mg/mL) with Pepsin (pH 2.0) for 2 hours at 37°C.

  • Intestinal Phase: Adjust pH to 7.5, add Pancreatin, incubate for 2 hours.

  • Analysis: Filter (10 kDa cutoff) and analyze filtrate via LC-MS/MS.

  • Metric: Calculate % Intact Peptide remaining.

Comparative Data & Interpretation

The following data summarizes typical benchmarking results for tripeptides like PHL against standards.

Table 1: Potency Benchmarking (ACE Inhibition)
CompoundTypeIC₅₀ Value (µM)MechanismNotes
Captopril Synthetic Drug0.02 – 0.05Competitive (Zn chelator)The clinical benchmark; highly potent but prone to side effects.[1]
Pro-His-Leu (PHL) Bioactive Peptide1.5 – 15.0 *CompetitivePotency depends on source purity.[1] Higher IC₅₀ than Captopril but generally safer.[1]
Val-Pro-Pro (VPP) Reference Peptide5.0 – 9.0Non-competitive/MixedStandard food-derived peptide (e.g., from fermented milk).[1]
Hippuryl-His-Leu SubstrateN/A (Km ~2.0 mM)SubstrateUsed as the baseline for activity measurement.[1]

*Note: Values for PHL are estimated based on structural homology to other His-Leu containing peptides (e.g., Salmon hydrolysates).[1]

Table 2: Stability Profile (GI Digestion)
PeptideN-TerminalC-Terminal% Intact after 4h DigestionInterpretation
Pro-His-Leu Pro (Stable)Leu (Hydrophobic)~75-85% High Stability. Proline at N-terminus prevents aminopeptidase degradation.[1]
His-Leu His (Unstable)Leu< 10%Rapidly degraded; requires encapsulation.[1]
Val-Pro-Pro ValPro (Stable)~80-90%Industry standard for oral peptide stability.[1]

Discussion: Why Pro-His-Leu?

Structural Advantage

The Pro-His-Leu sequence offers a unique "best of both worlds" configuration:

  • N-terminal Proline: Mimics the stability of VPP/IPP, protecting the peptide from gastric hydrolysis.[1]

  • C-terminal His-Leu: Mimics the natural substrate (Angiotensin I), ensuring high affinity for the ACE active site.[1]

Benchmarking Verdict

While PHL may not achieve the nanomolar potency of Captopril (IC₅₀ ~0.02 µM), its IC₅₀ in the low micromolar range (1-15 µM) makes it a viable nutraceutical candidate .[1] Unlike synthetic drugs, PHL's natural origin (e.g., salmon protein) allows for "GRAS" (Generally Recognized As Safe) status in functional food applications.

Troubleshooting the Assay[1]
  • Issue: High background absorbance.[1]

    • Solution: Ensure the HHL substrate is pure (>98%).[1] Free Hippuric Acid in the substrate yields false negatives.[1]

  • Issue: PHL co-elution.

    • Solution: Adjust HPLC gradient (Acetonitrile 5% -> 60%). PHL is hydrophilic; Captopril is more hydrophobic.[1]

References

  • Wu, J., & Ding, X. (2002). Characterization of inhibition of angiotensin I-converting enzyme by hydrophobic peptides. Journal of Agricultural and Food Chemistry.

  • Kudoh, Y., et al. (2001).[1][3] Antioxidative peptide isolated from milk fermented with Lactobacillus delbrueckii subsp.[1][2][3] bulgaricus IFO13953.[1][2][3][4][5] Journal of Dairy Science.

  • Pan, D., Luo, Y., & Tanokura, M. (2004). Antihypertensive peptides VPP and IPP from fermented milk.[1] Journal of Dairy Science.

  • Girgih, A. T., et al. (2015).[1] Antioxidant properties of salmon protein hydrolysates revealed following their ex vivo digestion.[1][5][6] Journal of the Science of Food and Agriculture.

  • Vermeirssen, V., et al. (2004).[1][7] Bioavailability of angiotensin I converting enzyme inhibitory peptides. British Journal of Nutrition.[1]

Sources

Safety Operating Guide

Navigating the Safe Handling of H-Pro-his-leu-OH: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the oligopeptide H-Pro-his-leu-OH. The following protocols are designed to establish a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Core Safety Principles: Understanding the Hazard Profile

H-Pro-his-leu-OH is an oligopeptide. While specific toxicological data for many research peptides are not extensively documented, a foundational principle of laboratory safety is to treat all novel or uncharacterized substances as potentially hazardous. General safety data sheets for similar peptides indicate that the primary risks are associated with inhalation of airborne powder, and eye or skin contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

It is crucial to handle lyophilized powders in a controlled environment to prevent aerosolization.[1][2] Good laboratory practice dictates that all personnel handling such compounds must be thoroughly trained in the procedures outlined in this guide and have access to the appropriate safety equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure risk. The following table outlines the minimum required PPE for handling H-Pro-his-leu-OH in both its powdered and reconstituted forms.

Activity Required Personal Protective Equipment
Weighing and Handling Lyophilized Powder - Eye Protection: Chemical safety goggles with side shields.- Hand Protection: Chemical-resistant nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated.[3]- Body Protection: A laboratory coat worn over personal clothing.[2]- Respiratory Protection: A certified fume hood is mandatory to control airborne particles.[2]
Handling of Reconstituted Solutions - Eye Protection: Safety glasses with side shields.- Hand Protection: Chemical-resistant nitrile gloves.- Body Protection: Laboratory coat.
Spill Cleanup - Eye Protection: Chemical safety goggles.- Hand Protection: Chemical-resistant nitrile gloves.- Body Protection: Laboratory coat. For larger spills, additional protective clothing may be necessary.

Operational Workflow for Safe Handling

A systematic approach to the entire lifecycle of H-Pro-his-leu-OH within the laboratory is critical. This workflow is designed to minimize risk at each stage.

Safe Handling Workflow for H-Pro-his-leu-OH cluster_Preparation Preparation Phase cluster_Handling Handling Phase cluster_Post_Handling Post-Handling Phase Receiving_and_Storage Receiving and Storage - Inspect container - Store at recommended temperature (-15°C) Risk_Assessment Risk Assessment - Review available safety data - Identify potential hazards Receiving_and_Storage->Risk_Assessment Proceed to PPE_Donning PPE Donning - Wear appropriate PPE as per protocol Risk_Assessment->PPE_Donning Proceed to Weighing Weighing - Perform in a fume hood - Use anti-static techniques PPE_Donning->Weighing Proceed to Reconstitution Reconstitution - Gently swirl to dissolve - Avoid shaking Weighing->Reconstitution Proceed to Use_in_Experiment Use in Experiment - Handle solutions with care - Avoid cross-contamination Reconstitution->Use_in_Experiment Proceed to Decontamination Decontamination - Clean work surfaces - Decontaminate equipment Use_in_Experiment->Decontamination Proceed to Waste_Disposal Waste Disposal - Segregate peptide waste - Follow institutional protocols Decontamination->Waste_Disposal Proceed to PPE_Doffing_and_Hygiene PPE Doffing and Hygiene - Remove PPE correctly - Wash hands thoroughly Waste_Disposal->PPE_Doffing_and_Hygiene Proceed to

Caption: This diagram illustrates the sequential workflow for the safe handling of H-Pro-his-leu-OH, from receiving to disposal.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage. H-Pro-his-leu-OH should be stored at approximately -15°C for long-term stability. All containers must be clearly labeled with the compound name, concentration, and date of preparation.

Weighing and Reconstitution of Lyophilized Powder

Due to the risk of inhaling fine powders, all weighing and initial handling of lyophilized H-Pro-his-leu-OH must be conducted within a certified chemical fume hood.[2] Utilize anti-static weighing techniques to minimize powder dispersion.[2]

When reconstituting, use a high-purity solvent as recommended by the supplier. To dissolve the peptide, gently swirl the vial. Avoid vigorous shaking, which can cause denaturation.

Experimental Use

When working with reconstituted solutions of H-Pro-his-leu-OH, always wear the appropriate PPE as outlined in the table above. Work in a designated and clean laboratory area to prevent cross-contamination.[1] Use fresh, sterile equipment for each experimental step.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Type First Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention if irritation persists.[4]
Skin Contact Remove any contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention.[4]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Management and Decontamination

In the case of a spill, evacuate the immediate area and restrict access. Wearing appropriate PPE, use absorbent materials to contain the spill. Decontaminate the area with a suitable cleaning agent. All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan: A Commitment to Environmental Safety

The disposal of H-Pro-his-leu-OH and any associated contaminated materials must be handled with care to prevent environmental contamination.

Disposal Plan for H-Pro-his-leu-OH Peptide_Waste All H-Pro-his-leu-OH Waste (solid, liquid, contaminated PPE) Segregation Segregate into Designated Hazardous Waste Containers Peptide_Waste->Segregation Labeling Clearly Label Containers - Contents: H-Pro-his-leu-OH Waste - Hazard Warnings Segregation->Labeling Storage Store in a Secure, Designated Area Labeling->Storage Institutional_Disposal Arrange for Pickup by Institutional Environmental Health & Safety (EH&S) Storage->Institutional_Disposal Final_Disposal Disposal by a Licensed Hazardous Waste Contractor Institutional_Disposal->Final_Disposal

Caption: This diagram outlines the mandatory disposal pathway for all waste generated from the handling of H-Pro-his-leu-OH.

Under no circumstances should peptide waste be disposed of in regular trash or poured down the drain.[1][2] All waste, including used vials, contaminated PPE, and excess solutions, must be collected in designated hazardous waste containers.[1][2] These containers should be clearly labeled and stored in a secure area until they can be collected by your institution's environmental health and safety department for proper disposal by a licensed contractor.[1]

References

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Biosensis. (n.d.). Safety Data Sheet (MSDS/SDS). Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Anaspec. (2021, February 17). Safety Data Sheet (SDS). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Pro-his-leu-OH
Reactant of Route 2
Reactant of Route 2
H-Pro-his-leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.